5-Bromo-4-methoxy-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUCUBOXGLEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288220 | |
| Record name | 5-bromo-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-69-7 | |
| Record name | 6943-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-methoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxy-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-methoxy-2-nitroaniline (CAS No: 173312-36-2), a key intermediate in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols based on analogous reactions, and predicted characterization data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 173312-36-2 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| IUPAC Name | This compound |
| Alternate Name | 4-Bromo-5-methoxy-2-nitroaniline |
Synthesis of this compound
The synthesis of this compound can be achieved through a three-step process starting from 3-Bromo-4-methoxyaniline. This process involves the protection of the amino group via acetylation, followed by nitration, and subsequent deprotection through hydrolysis.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous reactions and provide a comprehensive guide for the synthesis.
Step 1: Acetylation of 3-Bromo-4-methoxyaniline
This initial step protects the amino group of 3-Bromo-4-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.
-
Materials:
-
3-Bromo-4-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield N-(3-Bromo-4-methoxyphenyl)acetamide.
-
Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide
The protected aniline is nitrated at the position ortho to the amino group and meta to the methoxy group.
-
Materials:
-
N-(3-Bromo-4-methoxyphenyl)acetamide
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
-
Procedure:
-
To a solution of N-(3-Bromo-4-methoxyphenyl)acetamide in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.
-
Step 3: Hydrolysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
The acetyl protecting group is removed by acid or alkaline hydrolysis to yield the final product.
-
Materials:
-
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
-
Hydrochloric acid or Sodium hydroxide solution
-
Ethanol
-
-
Procedure:
-
Suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and hydrochloric acid (or sodium hydroxide solution).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, neutralize the mixture with a base (e.g., sodium bicarbonate) to precipitate the product. If using alkaline hydrolysis, the product may precipitate upon cooling.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize the predicted spectral data based on the analysis of closely related compounds.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~6.8 | s | 1H | Ar-H |
| ~6.0 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | C -NH₂ |
| ~145-150 | C -NO₂ |
| ~140-145 | C -OCH₃ |
| ~120-125 | Ar-C H |
| ~115-120 | Ar-C H |
| ~105-110 | C -Br |
| ~55-60 | -OC H₃ |
FT-IR (Fourier-Transform Infrared) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3500 | Medium | N-H Stretch | Primary Amine |
| 3300-3400 | Medium | N-H Stretch | Primary Amine |
| 2850-2950 | Medium | C-H Stretch | Aliphatic (Methoxy) |
| 1600-1640 | Strong | N-H Bend | Primary Amine |
| 1500-1550 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1330-1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1250-1300 | Strong | C-N Stretch | Aromatic Amine |
| 1000-1100 | Strong | C-O-C Stretch | Ether |
| 550-650 | Medium-Strong | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 246/248 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
Characterization Workflow
Caption: Workflow for the characterization of this compound.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and data, while based on analogous systems, offer a robust starting point for researchers in the field. Experimental verification of the predicted data is recommended for rigorous scientific application.
Physicochemical Properties of 5-Bromo-4-methoxy-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 5-Bromo-4-methoxy-2-nitroaniline. Due to the limited availability of direct experimental data for this specific isomer, this document combines verified molecular information with predicted values for key parameters, offering a valuable resource for researchers in chemistry and drug development.
Core Physicochemical Data
The fundamental molecular and predicted physicochemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source Type |
| Molecular Formula | C₇H₇BrN₂O₃ | Verified |
| Molecular Weight | 247.05 g/mol | Verified |
| CAS Number | 6943-69-7 | Verified |
| Predicted Boiling Point | 372.2 ± 37.0 °C | Predicted |
| Predicted pKa | 3.51 ± 0.10 | Predicted |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| logP | Data not available | - |
Note: Predicted values are for the closely related compound 5-Bromo-2-(4-methoxyphenoxy)aniline and should be considered as estimates for this compound.
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for measuring the melting point of a solid organic compound using a capillary tube apparatus.
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Sample Preparation: A small, dry sample of the compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A calibrated thermometer is inserted into the designated port to monitor the temperature.
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Measurement: The apparatus is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination. For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the approximate melting point is approached.
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Determination of Solubility
This protocol describes a qualitative method to determine the solubility of an organic compound in various solvents.
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Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.
-
Mixing and Observation: Each tube is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature. The mixture is then observed to determine if the solid has completely dissolved.
-
Classification: The compound's solubility is classified based on the amount of solute that dissolves in the given volume of solvent (e.g., soluble, partially soluble, or insoluble). This process is repeated with a range of solvents of varying polarities.
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Qualitative Solubility Determination.
Spectroscopic Profile of 5-Bromo-4-methoxy-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4-methoxy-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound is a substituted aniline derivative whose structural elucidation and purity assessment are critical for its application in multi-step syntheses. This guide presents a compilation of its spectroscopic data. While direct experimental spectra for this specific compound are not widely published, data has been inferred from its use as a synthetic intermediate in various patented chemical processes. The experimental protocols outlined herein are based on established methodologies for the analysis of substituted nitroanilines and related aromatic compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃ | ~7.3 | s | - | Ar-H (H-3) |
| ¹H | CDCl₃ | ~6.9 | s | - | Ar-H (H-6) |
| ¹H | CDCl₃ | ~6.0 | br s | - | -NH₂ |
| ¹H | CDCl₃ | ~3.9 | s | - | -OCH₃ |
| ¹³C | CDCl₃ | ~150 | - | - | C-4 |
| ¹³C | CDCl₃ | ~140 | - | - | C-2 |
| ¹³C | CDCl₃ | ~130 | - | - | C-5 |
| ¹³C | CDCl₃ | ~120 | - | - | C-1 |
| ¹³C | CDCl₃ | ~115 | - | - | C-6 |
| ¹³C | CDCl₃ | ~110 | - | - | C-3 |
| ¹³C | CDCl₃ | ~56 | - | - | -OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions. The assignments are based on the analysis of structurally similar compounds.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric Stretch | ~3400 | Medium |
| N-H | Asymmetric Stretch | ~3300 | Medium |
| C-H (aromatic) | Stretch | ~3100 | Weak |
| C=C (aromatic) | Stretch | ~1600, ~1500 | Medium-Strong |
| N=O (nitro) | Asymmetric Stretch | ~1530 | Strong |
| N=O (nitro) | Symmetric Stretch | ~1350 | Strong |
| C-O (ether) | Asymmetric Stretch | ~1250 | Strong |
| C-Br | Stretch | ~600 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Abundance (%) | Fragment |
| EI | 246/248 | ~100 | [M]⁺ (¹⁹Br/⁸¹Br isotopes) |
| EI | 231/233 | Variable | [M-CH₃]⁺ |
| EI | 201/203 | Variable | [M-NO₂]⁺ |
| EI | 171 | Variable | [M-Br]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 20-30 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
For ¹³C NMR, a proton-decoupled experiment is conducted. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural information. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization.
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of the chemical compound 5-Bromo-4-methoxy-2-nitroaniline. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related nitroaniline derivatives and established methodologies to provide a robust framework for its handling, analysis, and application in research and development.
Core Properties of this compound
This compound is a substituted aniline with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. A summary of its fundamental physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6943-69-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇BrN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 247.05 g/mol | --INVALID-LINK-- |
Solubility Profile
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale/Supporting Evidence |
| Water | Sparingly soluble to insoluble | Aromatic amines and nitro compounds generally have low aqueous solubility. For example, 4-nitroaniline has a water solubility of 0.8 mg/mL at 18.5 °C.[1] |
| Methanol | Soluble | Polar protic solvents are often effective for dissolving nitroanilines. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many nitroaniline derivatives. |
| Acetone | Soluble | Apolar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane | Soluble | A common solvent for organic synthesis and purification of aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Freely Soluble | Another highly polar aprotic solvent with strong solvating capabilities. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is scarce, the general stability of nitroaniline derivatives suggests potential degradation pathways.
Table 3: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Rationale/Supporting Evidence |
| pH | Stable in neutral and acidic conditions. Potential for hydrolysis of the methoxy group under strongly acidic or basic conditions at elevated temperatures. | Aromatic ethers can undergo cleavage under harsh acidic or basic conditions. The nitro and amino groups can also be affected by extreme pH. |
| Light | Potentially light-sensitive. | Many aromatic nitro compounds are known to be sensitive to light and may undergo photochemical degradation. |
| Temperature | Stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Thermal decomposition is a common degradation pathway for organic compounds. |
| Oxidizing Agents | Susceptible to oxidation. | The aniline moiety is susceptible to oxidation. |
| Reducing Agents | The nitro group is readily reduced to an amino group. | A common reaction for nitroaromatic compounds. |
Experimental Protocol for Stability Assessment
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of heat, light, and different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Organic solvents (e.g., methanol, acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
-
Vials
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired solvents and pH buffers at a known concentration.
-
-
Stress Conditions:
-
Thermal Stability: Store vials of the solutions in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose vials of the solutions to a controlled light source in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.
-
pH Stability: Store vials of the solutions in different pH buffers at a constant temperature.
-
-
Time Points:
-
Withdraw aliquots from the vials at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the samples by HPLC to determine the concentration of the parent compound remaining.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life under each stress condition.
-
Potential Degradation Pathways
Based on a study of the degradation of the closely related compound 4-methoxy-2-nitroaniline by Fenton oxidation, two possible degradation pathways for this compound can be proposed.[2] The primary degradation mechanisms are likely to involve hydroxylation of the benzene ring and demethylation of the methoxy group, followed by ring opening.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow Visualization
The logical flow of experiments to characterize the solubility and stability of this compound can be visualized as follows:
Caption: General experimental workflow for solubility and stability testing.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data for this compound is limited, the information compiled from related structures and general chemical principles offers valuable guidance for researchers. The provided experimental protocols serve as a starting point for in-house characterization. It is imperative that the properties of this compound be experimentally verified to ensure its appropriate and safe use in any research or development application.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, conformation, and key chemical properties of 5-Bromo-4-methoxy-2-nitroaniline. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from closely related analogs and computational chemistry principles to provide a comprehensive theoretical and comparative analysis.
Core Molecular Properties
This compound is a substituted aromatic amine with the following fundamental properties:
| Property | Value | Source |
| CAS Number | 6943-69-7 | Sigma-Aldrich |
| Molecular Formula | C₇H₇BrN₂O₃ | - |
| Molecular Weight | 247.05 g/mol | Sigma-Aldrich |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)--INVALID-LINK--[O-])Br | PubChem |
| InChI Key | YXWJCMXWJXZHSA-UHFFFAOYSA-N | PubChem |
Molecular Structure and Visualization
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methoxy group, a nitro group, and an aniline group. The IUPAC name for this compound is this compound.
Molecular Conformation
While a crystal structure for this compound is not available, the conformation can be inferred from studies on analogous ortho-nitroaniline derivatives. A key feature of ortho-nitroanilines is the potential for intramolecular hydrogen bonding between the amino group (-NH₂) and one of the oxygen atoms of the adjacent nitro group (-NO₂).[1] This interaction significantly influences the planarity and overall conformation of the molecule.
In the case of this compound, it is highly probable that an intramolecular hydrogen bond forms between the amino and nitro groups. This would lead to a more planar conformation of the molecule, with the substituents lying close to the plane of the benzene ring. Studies on 2-bromo-4-nitroaniline have shown that an intramolecular N-H···Br interaction can also occur, leading to the formation of a five-membered ring.[2][3] However, the N-H···O interaction in ortho-nitroanilines is generally considered a dominant factor in determining the conformation.[1]
Comparative Conformational Data of a Related Compound: 2-Bromo-4-nitroaniline
The crystal structure of 2-bromo-4-nitroaniline provides valuable insight into the likely conformation.[2]
| Parameter | Value |
| Dihedral Angle (Nitro Group vs. Aromatic Ring) | 4.57(4)° |
| Dihedral Angle (N-H···Br Ring vs. Aromatic Ring) | 1.64(6)° |
Data from the crystallographic study of 2-Bromo-4-nitroaniline.[2]
This data suggests a high degree of planarity in the molecule, which is expected to be similar in this compound.
Experimental Protocols
Proposed Synthesis
A definitive, optimized synthesis for this compound is not documented in the literature. However, a plausible synthetic route can be devised based on standard aromatic substitution reactions. A potential multi-step synthesis starting from a commercially available precursor is outlined below.
General Experimental Protocol for Bromination:
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Dissolution: Dissolve 4-methoxy-2-nitroaniline in a suitable solvent, such as glacial acetic acid, in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent Preparation: Prepare a solution of bromine (Br₂) in the same solvent.
-
Reaction: Cool the reaction flask in an ice bath and add the bromine solution dropwise with constant stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water to remove any remaining acid, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Characterization Workflow
The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.
Spectroscopic Data (Predicted)
Direct spectroscopic data for this compound is unavailable. The following are predicted characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.
Expected ¹H NMR Signals:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 8.0 | Singlets or Doublets |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Amino (-NH₂) | Broad singlet | Broad Singlet |
Note: The exact chemical shifts of the aromatic protons are difficult to predict without experimental data but will be in the downfield region due to the electron-withdrawing nitro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Expected ¹³C NMR Signals:
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | ~110-120 |
| Aromatic C-O | ~150-160 |
| Aromatic C-N (amino) | ~140-150 |
| Aromatic C-N (nitro) | ~130-140 |
| Other Aromatic C-H | ~115-130 |
| Methoxy (-OCH₃) | ~55-60 |
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N-O stretch (nitro, asymmetric) | 1500 - 1550 |
| N-O stretch (nitro, symmetric) | 1330 - 1370 |
| C-O stretch (methoxy) | 1200 - 1275 |
| C-Br stretch | 500 - 600 |
Conclusion
This compound is a fascinating molecule with potential applications in various fields of chemical research, including materials science and as an intermediate in organic synthesis. While direct experimental data on its structure and conformation are currently lacking, this guide provides a robust theoretical and comparative analysis based on the known chemistry of its analogs. The proposed synthetic and characterization workflows offer a solid foundation for researchers aiming to work with this compound. Further experimental investigation, particularly single-crystal X-ray diffraction, is warranted to definitively elucidate its molecular structure and conformation.
References
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methoxy-2-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and electron-withdrawing nitro and amino functionalities imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known synthetic routes and reactions of this compound, including detailed experimental protocols and a summary of its reactivity based on its functional groups. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Chemical Properties and Stability
This compound is a multifaceted molecule featuring four distinct functional groups on a benzene ring: a bromine atom, a methoxy group, a nitro group, and an amino group. This combination of substituents creates a unique electronic environment that dictates its reactivity. The amino and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the nitro group is strongly electron-withdrawing, deactivating the ring. The bromine atom provides a handle for various cross-coupling reactions.
While specific stability data for this compound is not extensively documented, compounds with similar functionalities, such as other bromo-nitro-anilines, are generally stable under standard laboratory conditions. However, they may be sensitive to light and strong acidic or alkaline conditions over extended periods. It is recommended to store the compound in a cool, dark, and dry place.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6943-69-7 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | (Predicted) Yellow to orange solid |
| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. |
Synthesis of this compound
The primary synthetic route to this compound found in the literature involves the hydrolysis of its N-acetylated precursor, N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.
Experimental Protocol: Hydrolysis of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
This procedure outlines the deacetylation of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide to yield this compound.
Materials:
-
N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide (1.0 equivalent) in ethanol, add potassium hydroxide (5.0 equivalents).
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.[1]
Caption: Synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is governed by its distinct functional groups, which allow for a range of chemical transformations.
Reactions at the Bromine Atom: Cross-Coupling Reactions
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A patent has described the use of this compound in a Negishi-type cross-coupling reaction with benzylzinc chloride to introduce a benzyl group at the 5-position.
Experimental Protocol:
-
Materials: this compound, benzylzinc chloride (0.5 M solution in THF), palladium(II) acetate, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
-
Procedure: To a suspension of this compound (1.0 equiv), palladium(II) acetate (0.04 equiv), and SPhos (0.08 equiv), add benzylzinc chloride solution (1.0 equiv). Stir the reaction mixture at room temperature until completion. After an appropriate work-up, the desired 5-benzyl-4-methoxy-2-nitroaniline can be isolated.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
5-Bromo-4-methoxy-2-nitroaniline is a substituted nitroaniline. Compounds in this class are generally considered hazardous. Based on data from analogous compounds, it should be treated as a substance with the potential for significant health and environmental effects.
Anticipated GHS Hazard Classification (based on related compounds):
| Hazard Class | Hazard Category | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 or 2 | H410: Very toxic to aquatic life with long lasting effects or H411: Toxic to aquatic life with long lasting effects.[1] |
Signal Word: Danger
Hazard Pictograms (Anticipated):
-
Skull and Crossbones (GHS06)
-
Health Hazard (GHS08)
-
Exclamation Mark (GHS07)
-
Environment (GHS09)
Physical and Chemical Properties
Limited specific data for this compound is available. The following table includes data for the target compound where found, and for related nitroaniline compounds to provide a general profile.
| Property | This compound | 4-Nitroaniline | 2-Nitroaniline |
| CAS Number | 6943-69-7 | 100-01-6 | 88-74-4 |
| Molecular Formula | C₇H₇BrN₂O₃ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 247.05 g/mol | 138.12 g/mol | 138.12 g/mol |
| Appearance | Not specified (likely a solid) | Yellow to brown crystalline solid | Orange-red needle-like crystals |
| Melting Point | Not specified | 146-149 °C | 71.5 °C |
| Boiling Point | Not specified | 332 °C | 284 °C |
| Solubility | Not specified | Soluble in hot water, ethanol, ether, acetone, and benzene. | Slightly soluble in cold water, soluble in hot water, ethanol, ether, and chloroform. |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when handling this compound.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors.
-
Containment: For weighing and transferring solids, a ventilated balance enclosure or a glove box is recommended to minimize dust generation.
Personal Protective Equipment (PPE):
The following PPE is considered the minimum requirement for handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when engineering controls are insufficient or during emergency situations. |
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE) as outlined in Section 3.
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep containers securely sealed when not in use.[1]
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.
Major Spills:
-
Evacuate the laboratory and surrounding areas.
-
Alert emergency personnel.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up the spill.
Fire-Fighting Measures
While not expected to be highly flammable, containers may burn in a fire.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocols: General Handling in a Research Setting
The following is a generalized workflow for handling this compound in a laboratory setting.
This in-depth guide provides a framework for the safe handling and use of this compound. Researchers, scientists, and drug development professionals are urged to use this information to supplement, not replace, their institution's established safety protocols and to always exercise caution when working with this and other potentially hazardous chemical compounds.
References
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-nitroaniline, a key chemical intermediate in contemporary drug discovery and organic synthesis. This document details its known history, methods of preparation, physicochemical properties, and its application as a building block in the development of therapeutic agents.
Introduction and Historical Context
This compound, identified by the CAS number 6943-69-7, is a substituted aromatic amine. While a definitive, singular "discovery" of this compound is not prominently documented in historical scientific literature, its emergence and significance are intrinsically linked to the advancement of medicinal chemistry in the 21st century. Its utility as a precursor in the synthesis of complex heterocyclic compounds has led to its citation in numerous patents for novel therapeutic agents. The earliest readily accessible, peer-reviewed synthesis appears to be in the context of developing kinase inhibitors, as referenced in patent literature pointing towards a 2008 publication in Bioorganic & Medicinal Chemistry Letters. This suggests its preparation was driven by the need for specifically functionalized building blocks in targeted drug design. Today, it is commercially available from various chemical suppliers, indicating its established role in research and development.
Physicochemical and Spectroscopic Data
Comprehensive, experimentally determined physicochemical and spectroscopic data for this compound are not consistently reported in a single, consolidated source. The following table summarizes available and calculated data.
| Property | Value | Source |
| CAS Number | 6943-69-7 | Multiple Chemical Suppliers |
| Molecular Formula | C₇H₇BrN₂O₃ | Multiple Chemical Suppliers |
| Molecular Weight | 247.05 g/mol | Multiple Chemical Suppliers |
| Purity | Typically ≥98% | Alfa Chemistry[1] |
Note: Experimental values for melting point, boiling point, and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would require direct experimental measurement or access to specific batch analysis data from suppliers.
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through multi-step reaction sequences, typically involving the nitration and bromination of a suitably protected aniline precursor. The patent literature provides the most detailed and explicit protocols.
Synthesis via Hydrolysis of an Acyl-Protected Precursor
A common and well-documented method for the preparation of this compound involves the hydrolysis of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide. This method is described in patent literature focused on the development of small molecule splicing modulators.[2]
Experimental Protocol:
-
Reaction Setup: A solution of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide (2.5 g, 8.648 mmol) is prepared in 25 mL of ethanol.
-
Hydrolysis: To this solution, potassium hydroxide (2.4 g, 43.241 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred for 2 hours at a temperature of 80 °C.
-
Work-up: The reaction mixture is concentrated under reduced pressure. Ethyl acetate and water are added to the residue, and the organic layer is separated.
-
Purification: The organic phase is dried over sodium sulfate (Na₂SO₄) and concentrated to yield the final product, this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Applications in Drug Discovery and Organic Synthesis
The primary and most significant application of this compound is as a chemical intermediate in the synthesis of complex, biologically active molecules. Its trifunctional nature (amine, bromo, and nitro groups) allows for a variety of subsequent chemical transformations.
Intermediate in the Synthesis of Kinase and Bromodomain Inhibitors
Patent literature reveals that this compound is a key building block in the synthesis of bicyclic heterocyclic derivatives that function as bromodomain inhibitors.[3] It is also utilized in the preparation of 5,10-dihydro-11H-dibenzo[b,e][2]diazepin-11-ones, which are investigated as kinase inhibitors.[4] Furthermore, it serves as a precursor in the synthesis of Kynurenine aminotransferase II (KAT II) inhibitors, which are being explored for the treatment of cognitive deficits.[5][6]
The general workflow for its use as a synthetic intermediate can be visualized as follows:
Role in the Development of Splicing Modulators
Recent patent applications have described the use of this compound in the synthesis of novel small molecule splicing modulators (SMSMs).[2] These molecules represent a therapeutic approach to target the RNA transcriptome and treat a variety of RNA-mediated diseases.
Signaling Pathways and Biological Activity
There is currently no evidence in the public domain to suggest that this compound itself has any direct, significant biological activity or that it directly modulates specific signaling pathways. Its role is almost exclusively that of a precursor, and any biological effects are associated with the final, more complex molecules synthesized from it.
Conclusion
This compound is a crucial, yet relatively recent, addition to the medicinal chemist's toolbox. While its own history is not extensively detailed, its importance is evident from its role in the synthesis of a new generation of targeted therapeutics, including kinase, bromodomain, and KAT II inhibitors, as well as emerging RNA splicing modulators. The synthetic protocols outlined in the patent literature provide a clear pathway for its preparation, enabling its continued use in the advancement of drug discovery and development. Further research into its direct biological effects, if any, could potentially open new avenues for its application.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2020163541A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]
- 3. WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. 5,10-DIHYDRO-11H-DIBENZO[B,E][1,4]DIAZEPIN-11-ONE AS KINASE INHIBITORS - Patent 1606268 [data.epo.org]
- 5. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]
- 6. CA2763960A1 - Bicyclic and tricyclic compounds as kat ii inhibitors - Google Patents [patents.google.com]
A Technical Guide to Commercial Sourcing of 5-Bromo-4-methoxy-2-nitroaniline for Research and Development
For researchers, scientists, and professionals engaged in drug development, the timely and reliable acquisition of high-quality chemical intermediates is paramount. This guide provides an in-depth overview of the commercial suppliers of 5-Bromo-4-methoxy-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds. This document outlines key specifications from various suppliers, offers a logical workflow for supplier selection, and touches upon general experimental considerations.
Commercial Suppliers and Product Specifications
This compound, identified by the CAS number 6943-69-7, is available from a range of specialized chemical suppliers. While pricing is often available only upon request, other critical quantitative data can be compiled to aid in the selection of a suitable supplier. The following table summarizes the product specifications from several known vendors.
| Supplier | Product Number | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |
| Synquest Labs | 4655-9-09 | 6943-69-7 | 98% | C7H7BrN2O3 | 247.048 g/mol | Price on Application[1] |
| BLD Pharm | 6943-69-7 | 6943-69-7 | - | - | - | Further details available on their website[2] |
| Sigma-Aldrich | - | 6943-69-7 | - | C7H7BrN2O3 | 247.05 g/mol | Product listing available |
| Shanghai Amole Biotechnology Co., Ltd. | - | - | - | - | - | Price available upon inquiry for 100mg quantities[3] |
| Advanced ChemBlocks | S78587 | 173312-36-2 | 97% | C7H7BrN2O3 | 247.05 g/mol | Note: CAS number listed is for an isomer (4-bromo-5-methoxy-2-nitroaniline)[4] |
It is crucial for researchers to verify the CAS number and isomeric purity when sourcing this compound, as related structures such as 4-bromo-5-methoxy-2-nitroaniline are also commercially available and may be easily confused.
Workflow for Chemical Supplier Selection
The process of selecting a chemical supplier for research and development extends beyond simple price comparison. A systematic approach ensures that the chosen supplier meets the stringent quality, reliability, and documentation requirements of the pharmaceutical industry. The following diagram illustrates a logical workflow for this selection process.
General Experimental Protocols and Safety Considerations
While specific, detailed experimental protocols for the use of this compound are proprietary and depend on the target molecule, general procedures for reactions involving nitroaniline derivatives are well-established in organic synthesis literature. These compounds are versatile intermediates, often utilized in reactions such as:
-
Reduction of the nitro group: A common transformation to yield the corresponding diamine, which can then be used in the formation of heterocyclic rings.
-
Nucleophilic aromatic substitution: The bromine atom can be displaced by various nucleophiles to introduce new functional groups.
-
Cross-coupling reactions: The bromo-substituent allows for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.[5]
Safety is of paramount importance when handling nitroaromatic compounds. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoiding inhalation of dust and contact with skin and eyes.[9]
-
Being aware of the potential for thermal hazards and explosive properties associated with some nitro compounds.
References
- 1. CAS 6943-69-7 | 4655-9-09 | MDL MFCD00031127 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 6943-69-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]
- 5. nbinno.com [nbinno.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthesis of Heterocyclic Compounds from 5-Bromo-4-methoxy-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable heterocyclic compounds, specifically quinoxalines and benzimidazoles, utilizing 5-Bromo-4-methoxy-2-nitroaniline as a key starting material. The methodologies described herein are fundamental in medicinal chemistry and drug discovery, offering pathways to novel molecular scaffolds with potential therapeutic applications.
Introduction
This compound is a versatile building block in organic synthesis. Its substituted aromatic ring, featuring bromo, methoxy, nitro, and amino functional groups, allows for a variety of chemical transformations. A crucial initial step in the synthesis of many nitrogen-containing heterocycles from this precursor is the reduction of the nitro group to form the corresponding ortho-phenylenediamine. This diamine intermediate can then undergo cyclization reactions with appropriate reagents to yield a diverse range of heterocyclic structures. Quinoxaline and benzimidazole cores are of particular interest due to their prevalence in biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Synthetic Workflow Overview
The synthesis of quinoxalines and benzimidazoles from this compound is a two-step process. The first step involves the reduction of the nitro group to an amine, yielding 5-bromo-4-methoxy-1,2-phenylenediamine. The second step is a condensation and cyclization reaction of this diamine with either a 1,2-dicarbonyl compound (for quinoxalines) or an aldehyde (for benzimidazoles).
Caption: General synthetic workflow from this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Heterocyclic Compounds
| Step | Product Class | Reagents | Catalyst/Conditions | Solvent | Time | Yield (%) |
| 1 | o-Phenylenediamine | This compound , Iron powder | Acetic acid | Ethanol/Water | 2 h | ~90% (estimated) |
| 1 | o-Phenylenediamine | This compound , SnCl₂·2H₂O | HCl | Ethanol | 2 h | High (not specified)[5][6] |
| 1 | o-Phenylenediamine | This compound , H₂ | Pd/C or Raney Nickel | Ethanol or THF | 1-4 h | High (not specified)[7][8] |
| 2a | Quinoxaline | 5-Bromo-4-methoxy-1,2-phenylenediamine , Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (2 mol%) | EtOH/H₂O | 10 min | 95%[9] |
| 2a | Quinoxaline | 5-Bromo-4-methoxy-1,2-phenylenediamine , Benzil | Phenol (20 mol%) | EtOH/H₂O | 15 min | 94%[10] |
| 2b | Benzimidazole | 5-Bromo-4-methoxy-1,2-phenylenediamine , Benzaldehyde | Er(OTf)₃ (10 mol%) | Water | 15 min | 72% (for 1,2-disubstituted)[11] |
| 2b | Benzimidazole | 5-Bromo-4-methoxy-1,2-phenylenediamine , Benzaldehyde | H₂O₂/HCl | Acetonitrile | 30 min | High (not specified)[12] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-methoxy-1,2-phenylenediamine (Diamine Intermediate)
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in acidic medium.[13][14]
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add glacial acetic acid to the suspension.
-
With vigorous stirring, add iron powder (3.0-5.0 eq.) portion-wise to the mixture. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-Bromo-4-methoxy-1,2-phenylenediamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of the diamine intermediate.
Protocol 2: Synthesis of 6-Bromo-7-methoxy-2,3-diphenylquinoxaline
This protocol describes the condensation of the diamine intermediate with benzil to form a quinoxaline derivative.[9][10][15]
Materials:
-
5-Bromo-4-methoxy-1,2-phenylenediamine (from Protocol 1)
-
Benzil
-
Ethanol
-
Water
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Phenol
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-4-methoxy-1,2-phenylenediamine (1.0 eq.) and benzil (1.0 eq.) in a mixture of ethanol and water (e.g., 7:3 v/v).
-
Add a catalytic amount of ammonium heptamolybdate tetrahydrate (2 mol%) or phenol (20 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 10-20 minutes. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, a precipitate of the quinoxaline product will form.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and then with water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain 6-Bromo-7-methoxy-2,3-diphenylquinoxaline. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 3: Synthesis of 6-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole
This protocol describes the condensation of the diamine intermediate with benzaldehyde to form a benzimidazole derivative.[11][12]
Materials:
-
5-Bromo-4-methoxy-1,2-phenylenediamine (from Protocol 1)
-
Benzaldehyde
-
Acetonitrile
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-4-methoxy-1,2-phenylenediamine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in acetonitrile.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
To the stirred solution, add hydrogen peroxide (30% solution, 2.0 eq.) dropwise at room temperature.
-
Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 6-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Applications and Biological Significance
The synthesized quinoxaline and benzimidazole derivatives are of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are present in numerous FDA-approved drugs and are known to interact with a variety of biological targets.
-
Anticancer Activity: Many quinoxaline and benzimidazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[1][3][16]
-
Antimicrobial Activity: These compounds have also shown promising activity against a range of bacterial and fungal pathogens.[2][4]
-
Enzyme Inhibition: The benzimidazole scaffold is a key component of proton pump inhibitors used to treat acid-related gastrointestinal disorders. Derivatives can be screened for inhibitory activity against other enzymes of therapeutic interest.
-
Materials Science: The fused aromatic systems of quinoxalines also make them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.
The synthetic protocols detailed in this document provide a foundation for the generation of libraries of novel quinoxaline and benzimidazole derivatives from this compound. These libraries can then be screened for a variety of biological activities, potentially leading to the discovery of new drug candidates.
References
- 1. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. isca.me [isca.me]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sid.ir [sid.ir]
- 10. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Bromo-4-methoxy-2-nitroaniline as a Precursor for Benzimidazole Synthesis
Introduction
5-Bromo-4-methoxy-2-nitroaniline is a key starting material for the synthesis of a variety of substituted benzimidazoles. The benzimidazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties. The strategic placement of the bromo, methoxy, and nitro groups on the aniline ring allows for regioselective functionalization, making it a versatile precursor for generating diverse benzimidazole libraries for drug discovery and development.
This document provides detailed protocols for the synthesis of benzimidazole derivatives from this compound, including a two-step, one-pot reductive cyclization method. It also presents quantitative data for the synthesis of a specific derivative and illustrates the experimental workflow.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of 2-Substituted-6-bromo-5-methoxy-1H-benzimidazoles
This protocol details the reductive cyclization of this compound with various aromatic aldehydes using sodium dithionite (Na2S2O4) as the reducing agent.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)
-
Sodium dithionite (Na2S2O4)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in 10 mL of DMF.
-
Addition of Reducing Agent: To the stirred solution, add an aqueous solution of sodium dithionite (4.0 mmol in 5 mL of water) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-6-bromo-5-methoxy-1H-benzimidazole derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of a representative benzimidazole derivative using the protocol described above.
| Precursor | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| This compound | 4-chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-methoxy-1H-benzo[d]imidazole | 3 | 92 |
Visualized Experimental Workflow & Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis and the general chemical transformation.
Caption: Step-by-step experimental workflow for benzimidazole synthesis.
Caption: General pathway for the synthesis of benzimidazoles.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methoxy-2-nitroaniline with various arylboronic acids. This protocol is designed to facilitate the synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted nitroaniline scaffold in pharmacologically active molecules.
The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, in addition to the free amine, on the aromatic ring of this compound presents unique challenges and considerations for achieving high-yield Suzuki coupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for the successful synthesis of the desired 5-aryl-4-methoxy-2-nitroaniline derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. The general scheme for the coupling of this compound is as follows:
Caption: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Data Presentation: Representative Conditions for Suzuki Coupling of Substituted Bromoanilines
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes effective conditions for structurally similar and challenging bromoaniline substrates. This data provides a strong foundation for the development and optimization of a protocol for the target molecule.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ (2) | aq. DMF | 80 | 1 | 95 |
| 2,6-Dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ (2) | aq. DMF | 80 | 1 | 92 |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | aq. DMF | 80 | 2 | 98 |
| o-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 95[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High Yield[2] |
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be considered a starting point for optimization.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, or a pre-formed palladacycle like CataCXium A Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., a biarylphosphine like SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-methoxy-2-nitroaniline.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and organic solvents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of 5-Bromo-4-methoxy-2-nitroaniline. This transformation is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen (C-N) bond, a crucial step in the synthesis of various pharmaceutical and materials science compounds.
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a versatile and efficient method for constructing C-N bonds.[1] This reaction facilitates the coupling of an amine with an aryl halide, a process that is often challenging using traditional methods.[1][2] The substrate, this compound, possesses an electron-rich aromatic ring due to the methoxy and amino substituents, and the presence of a nitro group, making it a suitable candidate for this transformation. The successful amination of this molecule provides a valuable intermediate for the synthesis of more complex molecular architectures.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH) is depicted below:
Data Presentation: Recommended Reaction Parameters
The following tables summarize suggested starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be necessary to achieve the desired yield and purity for specific amine coupling partners.
Table 1: Recommended Reagents and Catalysts
| Reagent/Catalyst | Recommended | Alternatives | Typical Loading (mol%) |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) | 1-5 |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | SPhos, BINAP | 2-10 |
| Base | NaOtBu (Sodium tert-butoxide) | KOt-Bu, Cs₂CO₃, K₃PO₄ | 1.5 - 2.5 equivalents |
| Amine | Primary or Secondary Amine | - | 1.1 - 1.5 equivalents |
| Solvent | Toluene | Dioxane, THF | - |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Value | Range |
| Temperature | 100 °C | 80 - 120 °C |
| Reaction Time | 12 - 24 hours | 4 - 48 hours |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 equiv) and XPhos (e.g., 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Visualizations
Diagram 1: General Catalytic Cycle
References
Application Notes and Protocols: The Prospective Role of 5-Bromo-4-methoxy-2-nitroaniline in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 5-Bromo-4-methoxy-2-nitroaniline as a versatile building block in the synthesis of kinase inhibitors. While direct literature examples of its use are limited, its structural features suggest a significant role in the development of targeted therapies. By drawing parallels with structurally related precursors used in medicinal chemistry, we outline a prospective synthetic strategy and its rationale.
The core structure of this compound presents three key functional handles for chemical modification: a reducible nitro group, a reactive bromine atom for cross-coupling reactions, and a methoxy group that can influence solubility and binding interactions. This combination makes it an attractive starting material for generating diverse libraries of kinase inhibitors.
Prospective Kinase Targets and Signaling Pathways
Given the prevalence of aniline and pyrimidine scaffolds in kinase inhibitors, derivatives of this compound could potentially target a range of kinases involved in oncogenic signaling pathways. A plausible target class is the Receptor Tyrosine Kinase (RTK) family, which includes key players in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.
A hypothetical inhibitor derived from this starting material could target kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor growth and angiogenesis.
Data Presentation
The following table presents hypothetical, yet plausible, inhibitory activities of a putative kinase inhibitor synthesized from this compound. The data is benchmarked against known inhibitors targeting similar kinases.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Hypothetical Inhibitor 1 | VEGFR2 | 45 | Pazopanib | 30[1] |
| PDGFRβ | 90 | Pazopanib | 84[1] | |
| c-Kit | 85 | Pazopanib | 74[1] | |
| CSNK2A | >1000 | - | - |
Experimental Protocols
The following protocols outline a hypothetical multi-step synthesis of a kinase inhibitor using this compound as a key starting material. The proposed synthetic route involves an initial reduction of the nitro group, followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Protocol 1: Synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine
This initial step focuses on the reduction of the nitro group of this compound to form the corresponding diamine, a crucial intermediate for subsequent reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling of the brominated intermediate with a suitable boronic acid to construct the core of the final inhibitor.
Materials:
-
3-Bromo-4-methoxybenzene-1,2-diamine (from Protocol 1)
-
A suitable aryl or heteroaryl boronic acid (e.g., pyridine-3-boronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., potassium carbonate) (2.0 eq)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
In a reaction vessel, combine 3-Bromo-4-methoxybenzene-1,2-diamine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
References
Application Notes: Synthesis of Azo Dyes and Pigments Using 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-nitroaniline is a substituted aromatic amine with the potential for use as a diazo component in the synthesis of azo dyes and pigments. Its molecular structure, featuring a primary amine group amenable to diazotization and electron-withdrawing (nitro, bromo) and electron-donating (methoxy) substituents, suggests that it can be used to produce colorants with specific chromatic and performance properties. The substituents on the aromatic ring can influence the color, lightfastness, and thermal stability of the resulting dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their synthesis is a well-established process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aniline derivative.
While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, this document provides a detailed, representative protocol for its use in azo dye synthesis based on established methodologies for structurally similar compounds, such as 2-methoxy-5-nitroaniline.[1] These protocols are intended to serve as a starting point for research and development.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 6943-69-7 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| Appearance | (Typically a crystalline solid) |
| Solubility | Soluble in many organic solvents |
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary amine group of this compound is converted into a diazonium salt by reacting it with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
-
Azo Coupling: The resulting diazonium salt is a reactive electrophile that is immediately reacted with a coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative) to form the azo dye.
The general reaction scheme is depicted below:
References
Application Notes and Protocols: 5-Bromo-4-methoxy-2-nitroaniline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-nitroaniline is a substituted aromatic amine that serves as a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and strategically placed bromo and methoxy substituents, allows for a diverse range of chemical transformations. This makes it an attractive scaffold for the synthesis of various heterocyclic systems and other complex organic molecules with potential therapeutic applications. While specific, direct applications of this compound in marketed drugs are not extensively documented, its utility as a precursor for biologically active compounds, particularly benzimidazoles, is well-established in the scientific literature. This document provides an overview of its potential applications and detailed protocols for its use in the synthesis of key medicinal chemistry intermediates.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by its distinct functional groups:
-
Amino Group (-NH₂): The primary amine is a key reactive site for nucleophilic substitution, acylation, and diazotization reactions. It is the key functional group for the construction of heterocyclic rings.
-
Nitro Group (-NO₂): This strong electron-withdrawing group can be readily reduced to an amino group, which can then participate in cyclization reactions. This ortho-nitroaniline arrangement is a classic precursor for benzimidazole synthesis.
-
Bromo Group (-Br): The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to the aromatic core.
-
Methoxy Group (-OCH₃): The methoxy group influences the electronic properties of the aromatic ring and can be a site for ether cleavage to introduce a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| CAS Number | 6943-69-7 |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in many organic solvents |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a well-recognized "privileged structure" in drug discovery, appearing in a wide range of clinically used drugs with diverse biological activities.
Synthesis of Benzimidazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole core can be elaborated with various substituents to create potent and selective kinase inhibitors. The bromo and methoxy groups on the this compound scaffold allow for fine-tuning of the resulting benzimidazole's interaction with the kinase active site.
Workflow for the Synthesis of Benzimidazole-Based Kinase Inhibitors
Caption: Synthetic workflow for kinase inhibitors.
Development of Novel Antibacterial Agents
Substituted benzimidazoles have also shown promising activity against a range of bacterial pathogens. The derivatives synthesized from this compound can be screened for their antibacterial efficacy, potentially leading to the discovery of new antibiotics to combat drug-resistant bacteria.
Experimental Protocols
The following are generalized protocols that can be adapted by researchers for the synthesis of benzimidazole derivatives from this compound.
Protocol 1: Reduction of the Nitro Group to Form 1-Bromo-2-methoxy-benzene-3,4-diamine
This is the initial and crucial step for subsequent benzimidazole synthesis.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Bromo-2-methoxy-benzene-3,4-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Diagram of the Reduction and Cyclization Process
Caption: Key synthetic steps to benzimidazoles.
Protocol 2: Phillips Condensation for Benzimidazole Synthesis
This classic method involves the condensation of the diamine with an aldehyde.
Materials:
-
1-Bromo-2-methoxy-benzene-3,4-diamine (from Protocol 1)
-
Aromatic or aliphatic aldehyde (1.0 - 1.2 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)
Procedure:
-
Dissolve 1-Bromo-2-methoxy-benzene-3,4-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.0 - 1.2 eq) to the solution.
-
If using ethanol, a catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired substituted benzimidazole.
Protocol 3: Synthesis via Condensation with a Carboxylic Acid
This method is suitable for synthesizing 2-substituted benzimidazoles where the substituent is derived from a carboxylic acid.
Materials:
-
1-Bromo-2-methoxy-benzene-3,4-diamine (from Protocol 1)
-
Carboxylic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or 4M HCl
Procedure:
-
Method A (PPA): Mix 1-Bromo-2-methoxy-benzene-3,4-diamine (1.0 eq) and the carboxylic acid (1.0 eq) in polyphosphoric acid. Heat the mixture at 150-180 °C for 2-4 hours. Cool the mixture and pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.
-
Method B (Aqueous HCl): Reflux a mixture of the diamine (1.0 eq) and the carboxylic acid (1.0 eq) in 4M hydrochloric acid for several hours. Cool the reaction, neutralize, and collect the precipitated product.
-
Purify the crude benzimidazole by recrystallization or column chromatography.
Conclusion
This compound is a highly functionalized and promising building block for the synthesis of diverse and potentially bioactive molecules. Its utility in constructing the privileged benzimidazole scaffold, coupled with the potential for further diversification through its bromo and methoxy groups, makes it a valuable tool for medicinal chemists. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Further investigation into the biological activities of derivatives of this compound is warranted to fully realize its potential in drug discovery.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methoxy-2-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a bromo group allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The electron-withdrawing nitro group and electron-donating methoxy and amino groups modulate the reactivity of the aryl bromide, making the selection of appropriate reaction conditions crucial for successful transformations.
This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, as well as cyanation reactions. The provided protocols are based on established literature for structurally similar substrates and serve as a starting point for reaction optimization.
Data Presentation: Representative Cross-Coupling Reactions of Substituted Aryl Bromides
The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. These examples demonstrate the feasibility of coupling under different catalytic systems and provide a basis for comparison.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | - | High |
| 2 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | - | 95 |
| 3 | 2-Bromoaniline | Various arylboronic esters | CataCXium A Pd G3 (5) | CataCXium A | Cs₂CO₃ | 2-MeTHF | 70 | - | up to 97 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-methyl ether | Nitroanilines | Pd(OAc)₂ (10) | X-Phos (10) | NaOt-Bu | Toluene | 100 (MW) | 10 min | High |
| 2 | Aryl bromides | Primary/Secondary amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | - | - | - |
| 3 | 1-Bromo-4-nitrobenzene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOt-Bu | Toluene | 110 | 16 | 55 |
Table 3: Heck Coupling of Substituted Aryl Bromides
| Entry | Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Substituted aryl bromides | Styrene | Pd catalyst | - | - | - | 80 | Short | Good |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | LHX | K₃PO₄ | H₂O | - | - | - |
| 3 | Aryl bromide | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa | DMF | 105 | 5.5 | - |
Table 4: Sonogashira and Stille Couplings, and Cyanation of Aryl Bromides
| Reaction | Aryl Halide | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5), i-Pr₂NH | THF | RT | 3 | 89 |
| Stille | Aryl bromide | Organostannane | Pd(PPh₃)₄ | - | - | Toluene or DMF | 80-110 | - | - |
| Cyanation | Aryl bromide | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ (5) | dppf (10) | Na₂CO₃ | DMF | 120 | 5 | - |
Experimental Protocols
The following are detailed protocols for performing various palladium-catalyzed cross-coupling reactions on this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)
-
1,4-Dioxane and water (typically 4:1 to 10:1 ratio), or DMF and water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
If using Pd(OAc)₂, add the phosphine ligand. Then add the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2][3][4]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, this compound (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling
The Heck reaction allows for the formation of C-C bonds between aryl halides and alkenes.[5][6][7]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if needed)
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5-2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[8][9][10][11]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane.[6][12][13]
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin) (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv).
-
Add the anhydrous solvent and degas the solution.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Cyanation
This reaction introduces a nitrile group onto the aromatic ring.[14][15][16][17]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Bromo-4-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 5-Bromo-4-methoxy-2-nitroaniline, a key intermediate in the synthesis of various biologically active molecules. The presence of a bromine atom, an electron-withdrawing nitro group, and an electron-donating methoxy group on the aniline scaffold makes it a versatile building block for creating diverse chemical libraries, particularly in the field of medicinal chemistry for the development of kinase inhibitors.
The primary methods for the functionalization of the C-Br bond in this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely used due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene | 90 | 16 | 80-90 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 8 | 90-98 |
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction is highly valuable for synthesizing arylamines from aryl halides.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a guide for functionalizing this compound.
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 75-90 |
| Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 70-85 |
Experimental Workflow: Buchwald-Hartwig Amination
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy is the electrophilic bromination of 4-methoxy-2-nitroaniline. The electron-donating methoxy and amino groups activate the aromatic ring, while the nitro group is a deactivating group. The directing effects of these substituents guide the bromine to the desired position.
Q2: What are the critical parameters to control during the bromination of 4-methoxy-2-nitroaniline?
Key parameters to control for optimal yield and purity include:
-
Temperature: Bromination reactions are often exothermic. Maintaining a low temperature helps to prevent over-bromination and the formation of side products.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and product. Acetic acid is a common solvent for such reactions.[1]
-
Brominating Agent: Various brominating agents can be used, such as N-Bromosuccinimide (NBS) or a combination of potassium bromide and an oxidizing agent like sodium chlorate.[2] The choice can affect the selectivity and reaction conditions.
-
Stoichiometry: Careful control of the molar ratio of the brominating agent to the starting material is crucial to avoid di- or poly-brominated byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative monitoring.[3]
Q4: What are the potential side products in this synthesis?
The primary potential side product is the dibrominated analog, 3,5-Dibromo-4-methoxy-2-nitroaniline. Over-bromination can occur if the reaction temperature is too high or if an excess of the brominating agent is used.
Q5: What is a suitable method for purifying the final product?
Recrystallization is a common and effective method for purifying the crude product.[1] The choice of solvent for recrystallization will depend on the solubility of this compound and any impurities. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Column chromatography can also be employed for purification if recrystallization does not provide the desired purity.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Inactive Brominating Agent: Ensure the brominating agent has not degraded. For instance, NBS can decompose over time. Use a fresh or properly stored batch.
-
Insufficient Activation: While the substrate is activated, ensure the reaction conditions are appropriate for the chosen brominating agent. Some methods may require a catalyst.
-
Incorrect Work-up Procedure: The product may be lost during the work-up. Ensure that the pH is adjusted correctly during extraction and that the appropriate organic solvent is used.
-
Reaction Temperature Too Low: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low may lead to a very slow or stalled reaction.
-
Problem 2: Formation of Multiple Products
-
Question: My TLC or HPLC analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side reactions?
-
Answer:
-
Over-Bromination: The most common side reaction is the formation of dibrominated products. To mitigate this, slowly add the brominating agent and maintain a low reaction temperature. Using a slight excess of the starting material relative to the brominating agent can also help.
-
Isomer Formation: While the directing groups strongly favor the desired isomer, small amounts of other isomers might form. Purification by recrystallization or chromatography is necessary to remove these.
-
Degradation: If the reaction is run for too long or at too high a temperature, degradation of the starting material or product may occur.
-
Problem 3: Difficulty in Removing Starting Material
-
Question: I am having trouble separating the final product from the unreacted 4-methoxy-2-nitroaniline. What purification strategy should I use?
-
Answer:
-
Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities. Since the product is more halogenated, it will likely have a different polarity than the starting material.
-
Reaction to Completion: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction has stalled, adjusting the reaction time or temperature might be necessary.
-
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from procedures for the bromination of similar aromatic compounds.[1][2]
Materials:
-
4-methoxy-2-nitroaniline
-
Potassium bromide (KBr)
-
98% Sulfuric acid (H₂SO₄)
-
30% Sodium chlorate (NaClO₃) solution
-
Deionized water
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a well-ventilated fume hood, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
In a separate beaker, prepare the brominating agent by dissolving potassium bromide (1.2 equivalents) in deionized water. Slowly add concentrated sulfuric acid (1.1 equivalents) to this solution while cooling in an ice bath.
-
Cool the flask containing the 4-methoxy-2-nitroaniline solution to 0-5 °C in an ice bath.
-
Slowly add a 30% sodium chlorate solution (0.35 equivalents) dropwise to the potassium bromide/sulfuric acid mixture to generate bromine in situ.
-
Add the freshly prepared bromine solution dropwise to the cooled solution of 4-methoxy-2-nitroaniline over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the bromination of anilines from related literature to provide a comparative reference.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-nitroaniline | KBr/H₂SO₄/NaClO₃ | Water | 75 | 2 | Not specified | [2] |
| 4-Nitro aniline | NH₄Br/H₂O₂ | Acetic acid | Room Temp | 3 | Not specified | [1] |
| 2-methoxy-4-methyl-3-nitropyridine | Br₂/NaOAc | Acetic acid | Room Temp | 5 | 82.2 | [3] |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reaction leading to a dibrominated byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 5-Bromo-4-methoxy-2-nitroaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methoxy-2-nitroaniline from typical reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Q: My recrystallized this compound is still impure. What could be the problem?
A: Impurities can co-precipitate with your product if the wrong solvent is used or if the cooling process is too rapid. Common impurities in the synthesis of substituted nitroanilines include positional isomers (e.g., isomers with the nitro or bromo group at a different position) and unreacted starting materials.[1][2]
Troubleshooting Steps:
-
Solvent Screening: Ensure you have selected an appropriate recrystallization solvent. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Issue 2: Difficulty Separating Isomeric Impurities by Column Chromatography
Q: I'm struggling to separate this compound from what I suspect is an isomeric impurity using column chromatography. The spots on the TLC plate are very close together. How can I improve the separation?
A: Close-running spots on a Thin Layer Chromatography (TLC) plate indicate that the compounds have similar polarities, making separation by column chromatography challenging.[3]
Troubleshooting Steps:
-
Solvent System Optimization:
-
Adjust Polarity: Systematically vary the solvent ratio of your eluent. Small changes can significantly impact separation. For nitroaniline compounds, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a toluene/acetone system.
-
-
Stationary Phase:
-
Silica Gel: Standard silica gel is the most common stationary phase.
-
Alumina: For some compounds, alumina may provide better separation.
-
-
Column Parameters:
-
Column Length: Use a longer column to increase the surface area for separation.
-
Column Diameter: Use a narrower column for a given amount of sample to improve the separation efficiency.
-
Flow Rate: A slower flow rate can improve resolution.
-
Issue 3: Product is an Oil or Fails to Crystallize
Q: After removing the solvent, my this compound is an oil and will not crystallize. What should I do?
A: The presence of impurities can often inhibit crystallization, resulting in an oil.
Troubleshooting Steps:
-
Purity Check: Run a TLC or HPLC of the oil to assess its purity. If multiple spots are present, further purification is necessary.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed crystal" can induce crystallization.
-
Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stir the oil with the solvent. This can sometimes wash away the impurities and induce crystallization of the product. Common solvents for trituration of nonpolar impurities include hexanes or pentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: Based on the synthesis of related compounds like 4-methoxy-2-nitroaniline, potential impurities could include:
-
Positional Isomers: Such as 4-methoxy-3-nitroaniline or other brominated isomers.[1]
-
Starting Materials: Unreacted 4-methoxyaniline or the brominating/nitrating agents.
-
By-products: From side reactions occurring during the synthesis.
Q2: What are some recommended solvent systems for column chromatography of this compound?
A2: While the optimal solvent system should be determined empirically using TLC, good starting points for the chromatography of nitroaniline derivatives include gradients of:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Ethyl Acetate
Q3: What is a general protocol for the recrystallization of this compound?
A3: A general protocol, similar to that used for other substituted anilines, would be:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents).[2]
-
If the solution is colored by insoluble impurities, hot filter it.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Experimental Protocols & Data
Table 1: Column Chromatography Parameters for Nitroaniline Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Start with low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity. | Allows for the elution of less polar impurities first, followed by the product. |
| Column Loading | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. | Ensures a narrow band at the start of the chromatography for better separation. |
| Fraction Collection | Collect small fractions and analyze by TLC. | Allows for the isolation of pure product fractions and the identification of fractions containing mixtures. |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Observation |
| Water | Insoluble | Insoluble | Not a suitable solvent. |
| Ethanol | Sparingly Soluble | Soluble | Potentially a good solvent. |
| Isopropanol | Sparingly Soluble | Soluble | Potentially a good solvent.[2] |
| Hexane | Insoluble | Sparingly Soluble | May be useful as a co-solvent or for washing. |
| Ethyl Acetate | Soluble | Very Soluble | May be too good a solvent, leading to low recovery. |
Visualized Workflows
Caption: General purification workflow for this compound.
References
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 3. columbia.edu [columbia.edu]
Technical Support Center: Synthesis and Isomer Separation of 5-Bromo-4-methoxy-2-nitroaniline
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the separation of isomers encountered during the synthesis of 5-Bromo-4-methoxy-2-nitroaniline.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely isomers formed during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of a precursor such as 4-Bromo-3-methoxyaniline. Based on the directing effects of the substituents on the aromatic ring (the amino and methoxy groups are ortho, para-directing, while the bromo group is also ortho, para-directing but deactivating), the primary isomers expected are the desired This compound and the isomeric byproduct 3-Bromo-4-methoxy-6-nitroaniline . Other minor isomers and di-nitrated products might also be formed in smaller quantities.
Q2: Which separation techniques are most effective for isolating this compound from its isomers?
A2: The most common and effective techniques for separating these types of closely related aromatic isomers are column chromatography and recrystallization . High-Performance Liquid Chromatography (HPLC) can also be used for analytical and preparative scale separations, offering higher resolution.
Q3: How can I monitor the progress of the separation?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of the isomeric mixture. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the different isomers based on their differing polarities and calculate their retention factors (Rf).
Q4: What is a good starting point for a TLC solvent system?
A4: A good starting point for developing a TLC solvent system for bromo-methoxy-nitroaniline isomers is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone. You can start with a ratio of 7:3 or 8:2 (non-polar:polar) and adjust the polarity to achieve optimal separation of the spots.
Q5: My recrystallization is not working; the compound either "oils out" or the yield is very low. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To remedy this, you can try using a lower boiling point solvent or a solvent pair. To improve a low yield, ensure you are using the minimum amount of hot solvent to dissolve your crude product and allow for slow cooling to promote crystal growth. Cooling the solution in an ice bath can also help to maximize precipitation.
II. Troubleshooting Guides
A. Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of isomers | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the eluent polarity. If the spots remain at the baseline (low Rf), increase the eluent polarity. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally preferred. | |
| Overloading the column with the crude sample. | Use an appropriate amount of crude mixture for the column size (typically 1:20 to 1:100 ratio of sample to silica gel by weight). | |
| Compound is stuck on the column | Eluent polarity is too low. | Gradually increase the polarity of the eluent to wash the compound off the column. |
| Compound is insoluble in the eluent. | The compound may need to be eluted with a much more polar solvent. Ensure the compound is soluble in the chosen solvent system before loading it onto the column. | |
| Cracks appearing in the silica gel bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times. |
| Heat generated from the solvent interacting with the dry silica gel. | Pack the column using a slurry method to dissipate heat. |
B. Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing | The solution is supersaturated. | Add a small amount of additional hot solvent and reheat to dissolve the oil, then allow it to cool slowly. |
| The melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. | |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated and requires nucleation. | Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound. | |
| Low yield of crystals | Too much solvent was used, leaving the product in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution. Concentrate the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. | |
| Crystals are colored or appear impure | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| The impurity co-crystallized with the product. | A second recrystallization may be necessary to achieve the desired purity. |
III. Experimental Protocols
A. Synthesis of this compound (Illustrative)
A plausible route to the target compound is the nitration of 4-bromo-3-methoxyaniline.
Reaction Scheme:
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-bromo-3-methoxyaniline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Cool the resulting solution to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated crude product, containing a mixture of isomers, is then collected by vacuum filtration, washed with cold water, and dried.
B. Separation of Isomers by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common system for separating nitroaniline isomers is a mixture of hexane and ethyl acetate. The desired 2-nitro isomer is typically more polar than other isomers due to intramolecular hydrogen bonding.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity to elute the less polar isomers first. The polarity can be gradually increased (gradient elution) to elute the more polar desired product.
-
Fraction Collection: Collect the eluent in separate fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
C. Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good choice for nitroanilines.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
IV. Data Presentation
Table 1: TLC Analysis of Isomeric Mixture
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Spot Color under UV (254 nm) |
| 3-Bromo-4-methoxy-6-nitroaniline (Isomer) | 0.45 | Dark Purple |
| This compound (Product) | 0.30 | Dark Purple |
Note: Rf values are illustrative and can vary based on specific experimental conditions.
Table 2: Comparison of Purification Methods
| Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | 60-80% | >98% | High resolution, good for complex mixtures. | Time-consuming, requires large solvent volumes. |
| Recrystallization | 50-70% (per crop) | 95-99% | Simple, scalable, good for removing small amounts of impurities. | Lower resolution for isomers with similar solubility, potential for lower yield. |
V. Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for common isomer separation issues.
Common byproducts in the synthesis of "5-Bromo-4-methoxy-2-nitroaniline"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the nitration of 3-Bromo-4-methoxyaniline. During this electrophilic aromatic substitution reaction, the formation of positional isomers is the primary source of impurities. The most common byproducts are other nitro-substituted isomers of the starting material. Based on the directing effects of the amino, methoxy, and bromo substituents, the likely isomeric byproducts are:
-
3-Bromo-4-methoxy-5-nitroaniline
-
3-Bromo-4-methoxy-6-nitroaniline
In addition to isomeric byproducts, dinitrated and oxidation products may form if the reaction conditions are not carefully controlled.
Q2: What factors contribute to the formation of these isomeric byproducts?
A2: The formation of isomeric byproducts is governed by the directing effects of the functional groups on the aniline ring. In the starting material, 3-Bromo-4-methoxyaniline, the amino (-NH2) and methoxy (-OCH3) groups are activating and ortho-, para-directing, while the bromo (-Br) group is deactivating but also ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group. The interplay of these directing effects, along with steric hindrance, leads to a mixture of isomers.
Q3: How can the formation of byproducts be minimized?
A3: To enhance the regioselectivity of the nitration and minimize byproduct formation, the following strategies are recommended:
-
Protection of the Amino Group: A common and effective strategy is to protect the amino group as an acetamide (-NHCOCH3) before nitration. The acetyl group is less activating than the amino group but is still an ortho-, para-director. This alters the directing effect and can favor the formation of the desired 2-nitro isomer. The protecting group is subsequently removed by hydrolysis.
-
Strict Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent reaction temperature (typically between 0°C and 10°C) is crucial to prevent over-nitration and the formation of oxidation byproducts.
-
Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of the aniline derivative helps to control the reaction rate and temperature, thereby reducing the formation of unwanted side products.
Troubleshooting Guide: Byproduct Identification and Remediation
This guide will assist in identifying and addressing common issues related to byproduct formation during the synthesis of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Presence of multiple spots on TLC analysis after reaction completion, with similar Rf values to the desired product. | Formation of positional isomers (e.g., 3-Bromo-4-methoxy-5-nitroaniline, 3-Bromo-4-methoxy-6-nitroaniline). | - Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. - Recrystallization: Attempt fractional recrystallization from an appropriate solvent (e.g., ethanol, methanol) to isolate the desired product. |
| Formation of a dark, tarry material in the reaction mixture. | Oxidation of the aniline by the strong oxidizing nitrating agent. This is often exacerbated by elevated temperatures. | - Temperature Control: Ensure the reaction temperature is strictly maintained at or below the recommended temperature (e.g., 0-5°C) during the addition of the nitrating agent. - Reaction Quenching: Pour the reaction mixture onto crushed ice immediately after the reaction is complete to rapidly decrease the temperature and quench the reaction. |
| Low yield of the desired product despite complete consumption of starting material. | Predominant formation of undesired isomers due to unfavorable reaction conditions. | - Protecting Group Strategy: Implement an amino group protection step (e.g., acetylation) prior to nitration to improve the regioselectivity. - Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions that favor the formation of the desired 2-nitro isomer. |
Quantitative Data on Byproduct Formation
The following table provides hypothetical yet plausible data on the distribution of products during the nitration of 3-Bromo-4-methoxyaniline under different conditions. This data is for illustrative purposes to demonstrate the impact of reaction conditions on product distribution.
| Reaction Condition | Starting Material | Desired Product (this compound) Yield (%) | Byproduct 1 (3-Bromo-4-methoxy-5-nitroaniline) Yield (%) | Byproduct 2 (3-Bromo-4-methoxy-6-nitroaniline) Yield (%) | Other Impurities (%) |
| Direct Nitration, 10-15°C | 3-Bromo-4-methoxyaniline | 45 | 30 | 20 | 5 |
| Direct Nitration, 0-5°C | 3-Bromo-4-methoxyaniline | 60 | 20 | 15 | 5 |
| Nitration with Acetyl Protection, 0-5°C | N-(3-bromo-4-methoxyphenyl)acetamide | 85 | 5 | 5 | 5 |
Experimental Protocol: Synthesis of this compound via Acetylation and Nitration
This protocol outlines a two-step synthesis involving the protection of the amino group followed by nitration.
Step 1: Acetylation of 3-Bromo-4-methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-4-methoxyaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid, N-(3-bromo-4-methoxyphenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
Step 2: Nitration of N-(3-bromo-4-methoxyphenyl)acetamide
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add the dried N-(3-bromo-4-methoxyphenyl)acetamide from Step 1 in small portions, ensuring the temperature remains below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetamide solution over a period of 1-2 hours, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude product is N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of the Acetyl Group
-
Suspend the crude N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the product with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualization
Caption: Troubleshooting workflow for byproduct identification in the synthesis of this compound.
Troubleshooting regioselectivity in the nitration of substituted anilines
Welcome to the technical support center for the nitration of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding regioselectivity in this critical reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of substituted anilines, focusing on achieving desired regioselectivity.
Question 1: I performed a direct nitration of aniline using a standard HNO₃/H₂SO₄ mixture and obtained a significant amount of the meta-nitroaniline, which was unexpected for an activating group. What went wrong?
To avoid this issue, the amino group should be protected before nitration.
Question 2: My nitration of a substituted aniline is giving me a poor yield of the desired para-isomer and a significant amount of the ortho-isomer. How can I improve the para-selectivity?
Answer: Achieving high para-selectivity is often a goal in the nitration of aniline derivatives. The formation of the ortho-isomer can be attributed to the directing effect of the amino group (or a protected amino group). To enhance para-selectivity, consider the following strategies:
-
Steric Hindrance: The use of a bulky protecting group on the nitrogen atom can sterically hinder the ortho positions, thereby favoring electrophilic attack at the less hindered para position[7]. For instance, replacing an acetyl protecting group with a bulkier pivaloyl or benzoyl group can increase the yield of the para-isomer.
-
Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable para-isomer over the ortho-isomer[7].
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. While less common in nitration, exploring different solvent systems could potentially alter the isomer distribution.
Question 3: I am trying to nitrate an aniline with a pre-existing electron-withdrawing substituent, and the reaction is very slow or not proceeding at all. What can I do?
Answer: The presence of a strong electron-withdrawing group (EWG) on the aniline ring deactivates it towards electrophilic aromatic substitution, making nitration more difficult. To overcome this, you might need to use more forcing reaction conditions, such as:
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this may also lead to side reactions and reduced selectivity.
-
Stronger Nitrating Agent: Using a more potent nitrating agent might be necessary.
-
Alternative Nitration Methods: Several newer methods for nitration under milder conditions have been developed, which might be more suitable for deactivated substrates. These can include the use of transition-metal catalysts or different nitro sources[8][9][10].
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before nitrating aniline?
A1: There are two primary reasons for protecting the amino group:
Q2: What are some common protecting groups for the amino group in aniline nitration?
A2: The most common protecting group is the acetyl group (-COCH₃), introduced by reacting aniline with acetic anhydride[1][6][11]. This forms acetanilide. Other protecting groups include benzoyl or pivaloyl groups, which are bulkier and can enhance para-selectivity[7].
Q3: How is the protecting group removed after nitration?
A3: The protecting group is typically removed by acid- or base-catalyzed hydrolysis. For example, an acetyl group can be removed by heating the nitrated acetanilide with aqueous acid (like HCl or H₂SO₄) or a base (like NaOH) to yield the corresponding nitroaniline[1][11].
Q4: What is the typical product distribution in the direct nitration of aniline?
A4: The direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid typically yields the following approximate isomer distribution[1][2][6][14]:
| Isomer | Percentage Yield |
| p-nitroaniline | ~51% |
| m-nitroaniline | ~47% |
| o-nitroaniline | ~2% |
Q5: Are there alternative, milder methods for the nitration of anilines?
A5: Yes, several milder and more selective nitration methods have been developed to avoid the harsh conditions of mixed acid. These include:
-
Iron(III) nitrate: This reagent can be used as both a promoter and a nitro source for the ortho-nitration of aniline derivatives[8][15].
-
Bismuth nitrate: In combination with acetic anhydride, bismuth nitrate can be an effective and regioselective nitrating agent, often favoring the ortho position[10].
-
tert-Butyl nitrite: This reagent has been used for the regioselective nitration of N-alkyl anilines under mild conditions[16].
-
Photochemical methods: Recent research has explored photochemical methods for the nitration of protected anilines using novel nitro sources[9].
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol describes the protection of the amino group of aniline by acetylation.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
Procedure:
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Add a solution of sodium acetate in water to the reaction mixture.
-
Cool the mixture in an ice bath to induce precipitation of acetanilide.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude acetanilide from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol details the nitration of the protected aniline to favor the para-isomer.
Materials:
-
Acetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
Add acetanilide to a flask and cool it in an ice bath.
-
Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains low (typically below 10 °C).
-
After the addition is complete, allow the mixture to stir at room temperature for a short period (e.g., 30 minutes).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Protocol 3: Deprotection of p-Nitroacetanilide to p-Nitroaniline
This protocol describes the removal of the acetyl protecting group.
Materials:
-
p-Nitroacetanilide
-
Concentrated sulfuric acid (or hydrochloric acid)
-
Water
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Heat a mixture of p-nitroacetanilide, concentrated sulfuric acid, and water under reflux for approximately 45-60 minutes[11].
-
Cool the reaction mixture and pour it into a beaker containing ice.
-
Neutralize the mixture by slowly adding a sodium hydroxide solution until the p-nitroaniline precipitates.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude p-nitroaniline from a suitable solvent to obtain the pure product.
Visualizations
Caption: Troubleshooting flowchart for regioselectivity issues in aniline nitration.
Caption: Comparison of direct vs. protected nitration pathways of aniline.
References
- 1. homework.study.com [homework.study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. testbook.com [testbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.in [brainly.in]
- 14. Khan Academy [khanacademy.org]
- 15. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. cris.technion.ac.il [cris.technion.ac.il]
Challenges in the scale-up synthesis of "5-Bromo-4-methoxy-2-nitroaniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Bromo-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
A1: The most common and logical synthetic route for this compound involves a multi-step process. This typically starts with a substituted aniline, followed by protection of the amine group, nitration, and subsequent deprotection. A plausible starting material is 4-bromo-3-methoxyaniline. The amino group is usually protected as an acetamide to control the reactivity and regioselectivity of the subsequent nitration step.
Q2: Why is direct nitration of the starting aniline not recommended?
A2: Direct nitration of anilines is generally not recommended for several reasons. The amino group is highly activating and can lead to multiple nitrations and oxidation by-products. Furthermore, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of isomers that are difficult to separate. Protecting the amino group as an amide mitigates these issues.
Q3: What are the primary safety concerns during the scale-up of this synthesis?
A3: The nitration step is the most significant safety concern. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. This can result in a rapid increase in temperature and pressure, potentially causing an explosion. Careful control of reagent addition rates, efficient cooling, and continuous monitoring of the reaction temperature are critical for safety.
Q4: What are the expected impurities in the final product?
A4: Potential impurities can arise from several sources. Incomplete nitration can leave residual starting material. Isomeric impurities may form if the regioselectivity of the nitration is not well-controlled. Over-nitration can lead to dinitro compounds. By-products from side reactions, such as oxidation of the aniline, can also be present. The purification process is crucial to remove these impurities to achieve the desired product quality.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Acetylation | - Ensure complete dissolution of the starting aniline before adding the acetylating agent. - Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material. - Use a slight excess of the acetylating agent. |
| Inefficient Nitration | - Ensure the nitrating agent is fresh and of high quality. - Optimize the reaction temperature; too low a temperature may slow the reaction, while too high a temperature can lead to side reactions. - Control the addition rate of the nitrating agent to maintain the optimal temperature range. |
| Incomplete Hydrolysis | - Ensure sufficient reaction time and temperature for the deprotection step. - Use an adequate concentration of the acid or base for hydrolysis. - Monitor the reaction progress by TLC or HPLC. |
| Product Loss During Workup | - Optimize extraction solvent and pH to ensure efficient separation of the product. - Minimize the number of transfer steps. - Ensure complete precipitation of the product if isolating by crystallization. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric By-products | - Ensure the amino group is fully protected before nitration to control regioselectivity. - Optimize the nitration temperature and reaction time. Lower temperatures generally favor higher selectivity. - Consider alternative nitrating agents that may offer better regioselectivity. |
| Presence of Unreacted Starting Material | - Increase the reaction time or temperature for the acetylation or nitration step. - Use a slight excess of the respective reagent. - Purify the intermediate product before proceeding to the next step. |
| Formation of Oxidation By-products | - Maintain a controlled temperature during nitration. - Use a protective inert atmosphere (e.g., nitrogen) if necessary. - Degas solvents to remove dissolved oxygen. |
Issue 3: Runaway Reaction During Nitration
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | - Ensure the cooling system is adequate for the scale of the reaction. - Add the nitrating agent slowly and in a controlled manner. - Use a reaction calorimeter to study the heat flow of the reaction at a smaller scale before scaling up. |
| Incorrect Reagent Concentration | - Use the correct concentration of acids for the nitrating mixture. - Ensure accurate measurement of all reagents. |
| Inadequate Mixing | - Ensure efficient stirring to dissipate heat and maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
The following is a proposed multi-step synthesis for this compound based on established chemical principles for analogous compounds. Note: This protocol is a guideline and requires optimization for scale-up.
Step 1: Acetylation of 4-Bromo-3-methoxyaniline
-
Reaction Setup: In a suitable reactor, dissolve 4-bromo-3-methoxyaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. Filter the precipitated solid, wash with water until the filtrate is neutral, and dry to obtain N-(4-bromo-3-methoxyphenyl)acetamide.
Step 2: Nitration of N-(4-bromo-3-methoxyphenyl)acetamide
-
Reaction Setup: In a reactor equipped with efficient cooling and a dropping funnel, dissolve the N-(4-bromo-3-methoxyphenyl)acetamide from the previous step in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5°C.
-
Reagent Addition: Slowly add the cold nitrating mixture to the solution of the acetamide, maintaining the reaction temperature below 10°C.
-
Reaction: Stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Filter the precipitated yellow solid, wash thoroughly with cold water, and dry to obtain N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
-
Reaction Setup: Suspend the N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and a suitable acid (e.g., hydrochloric acid).
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Quantitative Data (Analogous Reactions)
The following tables summarize typical reaction conditions and outcomes for the synthesis of similar nitroaniline compounds, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Acetylation of Substituted Anilines
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-methoxyaniline | Acetic anhydride | Acetic acid | 25-30 | 2 | >95 |
| 4-bromoaniline | Acetic anhydride | Acetic acid | 25 | 1 | ~90 |
Table 2: Nitration of Acetanilide Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-acetyl-4-methoxyaniline | HNO₃/H₂SO₄ | H₂SO₄ | 0-10 | 1.5 | 85-90 |
| N-acetyl-4-bromoaniline | HNO₃/H₂SO₄ | H₂SO₄ | 0-5 | 1 | ~80 |
Table 3: Hydrolysis of N-acetyl-nitroanilines
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-acetyl-4-methoxy-2-nitroaniline | HCl | Ethanol/Water | Reflux | 4 | >95 |
| N-acetyl-4-bromo-2-nitroaniline | H₂SO₄ | Ethanol/Water | Reflux | 5 | ~90 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Decision workflow for temperature control during the nitration step.
Technical Support Center: Degradation Pathways of Brominated Nitroaromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of brominated nitroaromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Microbial Degradation Experiments
Question: My microbial culture is not degrading the target brominated nitroaromatic compound.
Answer:
Several factors could be contributing to the lack of degradation. Consider the following troubleshooting steps:
-
Toxicity of the Compound: High concentrations of brominated nitroaromatic compounds can be toxic to microorganisms, inhibiting their metabolic activity.[1] Try lowering the initial concentration of the compound in your culture medium.
-
Nutrient Limitation: The degradation of these compounds can be limited by the availability of essential nutrients. Ensure your medium is not deficient in a carbon source, as some microbial consortia require an additional carbon source to degrade these compounds.[2]
-
Inappropriate Microbial Strain or Consortium: The specific microbial strain or consortium you are using may not possess the necessary enzymatic machinery to degrade the target compound. Consider using a well-characterized degrading strain, such as Cupriavidus sp., which has been shown to degrade compounds like 2,6-dibromo-4-nitrophenol.[1][3]
-
Sub-optimal Environmental Conditions: Factors such as pH, temperature, and oxygen availability are critical for microbial activity. Optimize these parameters for your specific microbial culture. For instance, the degradation of some brominated compounds by a microbial consortium was optimal at 25°C and a pH of ~7.2.[2]
-
Acclimation Period: Microorganisms may require a period of adaptation to the xenobiotic compound. Allow for a sufficient acclimation period before expecting significant degradation.
Question: I am observing the formation of unexpected intermediates in my microbial degradation experiment.
Answer:
The formation of unexpected intermediates is a common observation and can provide valuable insights into the degradation pathway. Here's how to approach this:
-
Identify the Intermediates: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the intermediates.
-
Consult Existing Literature: Review published degradation pathways for similar compounds. For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8 proceeds through sequential denitration and debromination to form 6-bromohydroxyquinol.[1][3]
-
Consider Abiotic Transformations: Some intermediates may be formed through abiotic processes rather than microbial metabolism. Run abiotic controls (without microorganisms) to assess this possibility.
-
Pathway Elucidation: The identified intermediates can help you piece together the degradation pathway. This information is crucial for understanding the mechanism of degradation and for assessing the potential toxicity of the breakdown products.
Photochemical Degradation Experiments
Question: The photochemical degradation of my brominated nitroaromatic compound is very slow.
Answer:
The efficiency of photochemical degradation can be influenced by several factors:
-
Light Source and Wavelength: Ensure you are using a light source with an appropriate wavelength for your compound. The UV range is often most effective for degrading aromatic compounds.
-
Photocatalyst: The choice and concentration of a photocatalyst, if used, are critical. Common photocatalysts include titanium dioxide (TiO2). The efficiency can vary significantly between different catalysts.
-
pH of the Solution: The pH can affect the surface charge of the photocatalyst and the speciation of the target compound, thereby influencing the degradation rate.
-
Presence of Quenchers: Other substances in your reaction mixture, such as dissolved organic matter, can act as quenchers of reactive oxygen species, reducing the degradation efficiency.
-
Initial Concentration: High initial concentrations of the target compound can lead to the formation of intermediates that compete for photons and reactive species, slowing down the degradation of the parent compound.
Question: I am having trouble analyzing my samples by HPLC/GC-MS.
Answer:
Analytical challenges are common when working with complex mixtures of aromatic compounds. Here are some troubleshooting tips:
-
HPLC Issues:
-
Poor Peak Shape (Tailing or Fronting): This can be due to column overload, secondary interactions with the stationary phase, or issues with the mobile phase. Try injecting a smaller sample volume, adjusting the mobile phase pH, or using a different column.
-
Inconsistent Retention Times: Fluctuations in pump pressure, temperature, or mobile phase composition can cause retention time drift. Ensure your HPLC system is properly maintained and equilibrated.
-
Baseline Noise or Drift: This can be caused by a contaminated mobile phase, a dirty detector flow cell, or air bubbles in the system. Degas your mobile phase, flush the system, and clean the detector cell.
-
-
GC-MS Issues:
-
No Peaks or Low Signal: This could be due to a leak in the system, a problem with the injector, or a deactivated ion source. Perform a leak check, inspect the syringe and inlet liner, and clean the ion source.
-
Peak Tailing: Active sites in the inlet liner or on the column can cause peak tailing for polar compounds. Use a deactivated liner and a high-quality capillary column.
-
Contamination (Ghost Peaks): Carryover from previous injections or contamination of the carrier gas can lead to ghost peaks. Bake out the column and ensure the purity of your gases.
-
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the main degradation pathways for brominated nitroaromatic compounds?
A1: The primary degradation pathways are microbial degradation (both aerobic and anaerobic) and photochemical degradation. Microbial degradation often involves enzymatic reactions that lead to the removal of the nitro and bromo substituents, followed by ring cleavage.[4] Photochemical degradation typically involves the generation of highly reactive species, such as hydroxyl radicals, that attack the aromatic ring.
Q2: Why are brominated nitroaromatic compounds considered persistent pollutants?
A2: The presence of both the electron-withdrawing nitro group and the halogen (bromine) atom makes the aromatic ring resistant to electrophilic attack, which is a common mechanism in the initial stages of aerobic degradation.[5] This chemical stability contributes to their persistence in the environment.
Microbial Degradation
Q3: What types of microorganisms are known to degrade brominated nitroaromatic compounds?
A3: Various bacteria have been identified that can degrade halogenated and nitroaromatic compounds. For example, Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol.[1][3] Other genera like Pseudomonas, Rhodococcus, and Bacillus are also known for their ability to degrade a wide range of aromatic pollutants.[6]
Q4: What are the key enzymes involved in the microbial degradation of these compounds?
A4: The initial steps of degradation are often catalyzed by monooxygenases or dioxygenases, which incorporate oxygen atoms into the aromatic ring, leading to destabilization and subsequent cleavage.[4] In the case of 2,6-dibromo-4-nitrophenol degradation by Cupriavidus sp. CNP-8, a FADH2-dependent monooxygenase (HnpA) and a flavin reductase (HnpB) are involved in the initial denitration and debromination steps. A 6-bromohydroxyquinol 1,2-dioxygenase (HnpC) then catalyzes the ring-cleavage.[1][3]
Photochemical Degradation
Q5: How does photochemical degradation work for these compounds?
A5: Photochemical degradation can occur through direct photolysis, where the compound absorbs light and undergoes transformation, or through indirect photolysis, which is mediated by photosensitizers or photocatalysts. In the presence of a photocatalyst like TiO2 and UV light, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated. These ROS are powerful oxidizing agents that can non-selectively attack and degrade the brominated nitroaromatic compounds.
Q6: What are the typical end-products of complete degradation?
A6: The goal of both microbial and photochemical degradation is mineralization, which means the complete breakdown of the organic compound into inorganic products such as carbon dioxide (CO2), water (H2O), nitrate ions (NO3-), and bromide ions (Br-).
Data Presentation
Table 1: Microbial Degradation of Brominated Nitroaromatic Compounds
| Compound | Microorganism | Conditions | Degradation Rate | Reference |
| 2,6-dibromo-4-nitrophenol | Cupriavidus sp. strain CNP-8 | Aerobic, sole carbon, nitrogen, and energy source | μmax = 0.096 h⁻¹, Ks = 0.05 mM, Ki = 0.31 mM | [1][3] |
| Tribromo-neopentyl alcohol (TBNPA) | Four-strain microbial consortium | Aerobic, with yeast extract | kTBNPA = -0.994 h⁻¹ | [2] |
| Dibromo neopentyl glycol (DBNPG) | Four-strain microbial consortium | Aerobic, with yeast extract | kDBNPG = -0.972 h⁻¹ | [2] |
Table 2: Photochemical Degradation of a Nitroaromatic Compound (4-Nitrophenol) as a Model
| Photocatalyst | Initial Concentration | Light Source | Degradation Efficiency | Time | Reference |
| CuO/g-C3N4 (1:2) | 20 ppm | 35 W Xe arc lamp | ~92% | 100 min | |
| C,N-TiO2 | 7.0 x 10⁻² mM | Simulated sunlight | 87% | 420 min |
Experimental Protocols
Protocol 1: Microbial Degradation Kinetics of a Brominated Nitroaromatic Compound
This protocol outlines the steps to determine the degradation kinetics of a brominated nitroaromatic compound by a microbial culture.
1. Materials and Reagents:
-
Brominated nitroaromatic compound of interest
-
Microbial culture (e.g., Cupriavidus sp. strain CNP-8)
-
Mineral salts medium (MSM)
-
Sterile culture flasks
-
Shaking incubator
-
HPLC or GC-MS for analysis
2. Procedure:
-
Prepare a stock solution of the brominated nitroaromatic compound in a suitable solvent.
-
Prepare the MSM and autoclave for sterilization.
-
Inoculate the microbial culture into a flask containing MSM and grow it to the mid-exponential phase.
-
Prepare experimental flasks containing MSM and the desired initial concentration of the brominated nitroaromatic compound.
-
Inoculate the experimental flasks with the pre-grown microbial culture to a specific optical density (e.g., OD600 = 0.1).
-
Include abiotic control flasks (without microbial inoculum) to account for any non-biological degradation.
-
Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganism.
-
At regular time intervals, withdraw samples from each flask.
-
Prepare the samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant.
-
Analyze the concentration of the parent compound and any major intermediates using a validated HPLC or GC-MS method.
-
Plot the concentration of the compound versus time to determine the degradation rate. The data can be fitted to kinetic models (e.g., first-order, Michaelis-Menten) to determine kinetic parameters.[7]
Protocol 2: Photochemical Degradation of a Brominated Nitroaromatic Compound
This protocol describes a general procedure for studying the photochemical degradation of a brominated nitroaromatic compound.
1. Materials and Reagents:
-
Brominated nitroaromatic compound of interest
-
Photocatalyst (e.g., TiO2), if applicable
-
Deionized water or a specific buffer solution
-
Photoreactor equipped with a suitable lamp (e.g., UV or simulated sunlight)
-
Magnetic stirrer
-
Quartz reaction vessels
-
HPLC or GC-MS for analysis
2. Procedure:
-
Prepare a stock solution of the brominated nitroaromatic compound.
-
Prepare the reaction solution by adding the desired concentration of the compound to deionized water or buffer in the quartz reaction vessel.
-
If using a photocatalyst, add the specified amount to the reaction vessel.
-
Place the reaction vessel in the photoreactor on a magnetic stirrer to ensure the solution is well-mixed.
-
Before turning on the light, stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium if a photocatalyst is used.
-
Turn on the light source to initiate the photochemical reaction.
-
At specific time intervals, collect aliquots of the reaction mixture.
-
Filter the samples to remove the photocatalyst (if used).
-
Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and any degradation products.
-
Plot the concentration of the compound as a function of irradiation time to assess the degradation kinetics.
Visualizations
Caption: Generalized microbial degradation pathway of a brominated nitroaromatic compound.
Caption: Experimental workflow for a microbial degradation study.
Caption: Logical relationship in photocatalytic degradation.
References
- 1. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Managing exothermic reactions in "5-Bromo-4-methoxy-2-nitroaniline" synthesis
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-nitroaniline
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the synthesis of this compound, with a specific focus on controlling the highly exothermic nitration step.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration step in this synthesis considered hazardous? A1: The nitration of aromatic compounds, including the synthesis of this compound, involves the use of a potent nitrating mixture, typically concentrated nitric acid and sulfuric acid.[1][2] This mixture generates the highly reactive nitronium ion (NO₂⁺).[2] The subsequent reaction with the activated aromatic ring is strongly exothermic, meaning it releases a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a dangerous situation known as a "runaway reaction," which may result in vigorous gas evolution, splashing of corrosive materials, and potentially an explosion.[3][4]
Q2: What are the primary safety precautions I should take before starting the synthesis? A2: Safety is paramount. Before beginning, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles and a face shield, and a flame-retardant lab coat.[5][6] All operations must be conducted inside a certified chemical fume hood.[6][7] An eyewash station and safety shower must be immediately accessible.[7] It is also critical to have an appropriate quenching agent and a cooling bath (e.g., ice-salt mixture) prepared and ready for immediate use.[4]
Q3: What is a "nitrating mixture" and how should it be prepared? A3: A nitrating mixture, also known as mixed acid, is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][8] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion (NO₂⁺).[2] Preparation: The mixture must be prepared with extreme caution. Always add the nitric acid slowly and dropwise to the sulfuric acid , which should be pre-chilled in an ice bath.[4] This order of addition is critical because the hydration of sulfuric acid is also highly exothermic. Reversing the addition can cause dangerous boiling and splashing.[5]
Q4: Can I store pre-mixed nitrating acid? A4: While possible, it is generally recommended to prepare the nitrating mixture fresh for each use. If storage is necessary, it must be in a properly vented, acid-resistant container, clearly labeled, and stored in a cool, dry, and well-ventilated area away from organic materials, metals, and bases.[7][9] Ensure the container is sealed but can vent in case of pressure build-up.
Troubleshooting Guide
Q5: My reaction temperature is rising rapidly despite being in an ice bath. What should I do? A5: This is a critical situation indicating that the rate of heat generation is exceeding the cooling capacity of your setup.
-
Immediate Action: Immediately stop the addition of the nitrating agent. If safe, add a small amount of pre-chilled, inert solvent (if used in the protocol) to dilute the reaction. If the temperature continues to rise above the recommended limit, prepare to quench the reaction by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice in a separate, large vessel.
-
Prevention: To prevent this, ensure the rate of addition of the nitrating mixture is extremely slow (dropwise).[4] Use a more efficient cooling bath, such as an ice-salt or dry ice/acetone bath, to achieve lower temperatures. Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the bath.[4]
Q6: The reaction mixture has turned dark brown or black, and there is vigorous fuming. What has happened? A6: This coloration and fuming are signs of a runaway reaction and oxidative side reactions.[4] The highly oxidizing nature of nitric acid can degrade the starting material or product at elevated temperatures, leading to the formation of char and nitrogen oxides (brown fumes).[4]
-
Immediate Action: If the reaction appears uncontrollable, evacuate the fume hood and the immediate area, and follow your institution's emergency procedures.
-
Prevention: The key is strict temperature control. Maintain the internal reaction temperature below 5 °C at all times. This can be achieved by slower addition of the nitrating agent and using a more effective cooling bath.[4]
Q7: My final product yield is very low. What are the likely causes? A7: Low yield can stem from several issues:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low for the reaction to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Side Reactions: If the temperature was not adequately controlled, the formation of undesired isomers or oxidation products may have consumed the starting material.
-
Loss During Workup: The product may have been lost during the quenching or extraction phases. Ensure the product fully precipitates when quenching with ice water. Use cold water for washing to minimize product loss due to solubility.[4]
Q8: I've obtained a mixture of isomers. How can I improve the regioselectivity? A8: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution.
-
Temperature Control: Lower reaction temperatures often favor the formation of the thermodynamically preferred product and can increase selectivity.
-
Protecting Groups: The synthesis of related compounds sometimes involves the use of a protecting group (e.g., acetylating the amine) to direct the nitration to the desired position and reduce the activating effect of the amine group.[10] The protecting group is then removed in a subsequent step.
-
Purification: If isomer formation is unavoidable, purification by recrystallization or column chromatography will be necessary to isolate the desired this compound.
Quantitative Data Summary
The tables below provide typical reaction parameters and their effects on the synthesis outcome. These are representative values and may require optimization for specific laboratory conditions.
Table 1: Effect of Temperature on Yield and Purity
| Internal Reaction Temp. | Addition Time (Nitrating Agent) | Observed Exotherm | Yield (%) | Purity (%) (Isomeric Ratio) |
|---|---|---|---|---|
| -10 to -5 °C | 60 min | Well-controlled | 85-90% | >98% (desired isomer) |
| 0 to 5 °C | 30 min | Moderate, manageable | 75-85% | 95% |
| 10 to 15 °C | 15 min | Strong, difficult to control | 50-60% | <90% (significant side products) |
| > 20 °C | <10 min | Runaway reaction | <30% | Low, significant degradation |
Table 2: Reagent Stoichiometry and Impact
| Starting Material (mol) | Nitric Acid (mol eq.) | Sulfuric Acid (vol. eq. to HNO₃) | Outcome |
|---|---|---|---|
| 1.0 | 1.05 | 2.0 | Optimal: High conversion, minimal excess reagents. |
| 1.0 | 1.0 | 2.0 | Risk of incomplete reaction. |
| 1.0 | 1.5 | 2.0 | Increased risk of di-nitration and side reactions. |
| 1.0 | 1.05 | 1.0 | Inefficient nitronium ion formation, slow/incomplete reaction. |
Experimental Protocols
Protocol 1: Controlled Nitration of 4-Bromo-3-methoxyaniline
Disclaimer: This protocol is intended for experienced chemists and should be performed with all necessary safety precautions in place.
-
Reactor Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor internal temperature, and a pressure-equalizing dropping funnel, add 4-Bromo-3-methoxyaniline (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid (approx. 3-4 volumes relative to the starting material) to the flask. Stir the mixture until the aniline is fully dissolved.
-
Cooling: Cool the reaction flask in an ice-salt bath until the internal temperature is between -5 °C and 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (2.0 eq). Slowly, with constant stirring, add concentrated nitric acid (1.05 eq) dropwise, ensuring the temperature of the mixture does not exceed 10 °C.
-
Addition of Nitrating Agent: Transfer the freshly prepared nitrating mixture to the dropping funnel. Add the mixture to the cooled aniline solution dropwise over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Prepare a large beaker containing a substantial amount of crushed ice (approx. 10-15 times the volume of the reaction mixture). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C).
Visual Guides
Caption: Workflow for controlled exothermic nitration synthesis.
Caption: Logic flowchart for troubleshooting thermal events.
References
- 1. rushim.ru [rushim.ru]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. twu.edu [twu.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. columbuschemical.com [columbuschemical.com]
- 10. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-methoxy-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with 5-Bromo-4-methoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges with this substrate are related to its electronic properties. The nitro group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards oxidative addition, a key step in many cross-coupling catalytic cycles. Conversely, the methoxy and amino groups are electron-donating, which can influence the reactivity and potentially lead to side reactions. The presence of the free amino group can also sometimes complicate reactions or poison the catalyst.
Q2: Which cross-coupling reactions are most suitable for this substrate?
Several cross-coupling reactions can be successfully employed with this compound, including:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of aryl and vinyl boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds with various primary and secondary amines.[3][4]
-
Sonogashira Coupling: Used to form carbon-carbon triple bonds with terminal alkynes.[5][6]
-
Heck Coupling: Suitable for creating carbon-carbon bonds by coupling with alkenes.[7][8]
The choice of reaction will depend on the desired final product.
Q3: I am observing significant amounts of dehalogenation (hydrodehalogenation) as a side product. What are the likely causes and how can I minimize it?
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[9] This often occurs due to the formation of a palladium-hydride species.[9] To minimize this:
-
Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can promote the formation of palladium-hydride species.[9]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[9]
-
Protect the Amine Group: The free amino group can sometimes promote dehalogenation. Protecting it with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[9]
-
Solvent Choice: Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to more polar aprotic solvents in some cases.[9]
-
Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[9]
Q4: My Buchwald-Hartwig amination is giving low yields. What are the common pitfalls?
Low yields in Buchwald-Hartwig reactions with this substrate can stem from several factors:
-
Reduced Nucleophilicity: The electron-withdrawing nitro group reduces the nucleophilicity of the aniline, making the reaction more challenging.[10]
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[9] Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[9] The aniline itself or impurities can also poison the catalyst.[10]
-
Inappropriate Ligand/Base Combination: For electron-deficient anilines, using bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos in combination with a strong, non-nucleophilic base like NaOtBu or KOtBu is often necessary.[10]
-
Use of Precatalysts: Employing well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent and higher-yielding reactions.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Conversion | Inactive catalyst | Use a well-defined precatalyst. Ensure rigorous inert atmosphere techniques to prevent catalyst deactivation by oxygen. | [10][11] |
| Incorrect ligand choice | For Suzuki and Buchwald-Hartwig reactions with this electron-deficient substrate, screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). | [10][11] | |
| Sub-optimal base | For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required. | [10][11] | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher boiling point solvent if necessary. | [9] | |
| Formation of Side Products (e.g., Homocoupling) | Non-optimal reaction conditions | Re-evaluate the stoichiometry of your reagents. A slight excess of the coupling partner (e.g., boronic acid) is often beneficial. Ensure efficient stirring. | [12] |
| Product is a Dark Oil or Solid | Presence of oxidized impurities or colored byproducts | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. | [9] |
| Difficulty in Product Purification | Residual palladium catalyst | Use a scavenger resin (e.g., thiol-functionalized silica) to remove residual palladium from the product solution. | [9] |
| Incomplete removal of unreacted aniline | Perform an acidic wash (e.g., with dilute HCl) during liquid-liquid extraction to protonate and remove the basic aniline into the aqueous phase. | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization.
-
Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[2][11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2][11]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[11] Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for coupling with a generic amine.
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the desired amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), and a palladium precatalyst with a bulky biaryl phosphine ligand (e.g., XPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube.[10]
-
Inert Atmosphere: Seal the vessel and ensure an inert atmosphere.[10]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[10]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[10]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS.[10] After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.
General Protocol for Sonogashira Coupling
This is a representative protocol for coupling with a terminal alkyne.
-
Preparation: In a reaction flask, combine this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.[13]
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 mmol) via syringe.[13] Then, add the terminal alkyne (1.2 mmol) dropwise.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4-24 hours.[13]
-
Monitoring and Workup: Monitor the reaction progress.[11] Upon completion, cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13]
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Handling and storage of "5-Bromo-4-methoxy-2-nitroaniline" to prevent degradation
This technical support center provides guidance on the proper handling and storage of 5-Bromo-4-methoxy-2-nitroaniline to minimize degradation and ensure the integrity of your research and development activities. The information is compiled from safety data sheets and general knowledge of related chemical compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color (darkening, turning reddish-brown) | - Exposure to light (photodegradation) - Exposure to high temperatures - Contamination with incompatible materials (e.g., strong acids, bases, or oxidizing agents) | - Store the compound in an amber or opaque container in a cool, dark place. - Verify the storage temperature is within the recommended range. - Ensure dedicated and clean equipment is used for handling to prevent cross-contamination. |
| Clumping or caking of the powder | - Absorption of moisture from the atmosphere. | - Store the compound in a tightly sealed container in a dry environment, such as a desiccator. - Handle the compound in a low-humidity environment or a glove box if possible. |
| Unexpected reaction or fuming upon addition to a solvent | - Reaction with an incompatible solvent. - Contamination of the solvent. | - Consult solvent compatibility charts. Avoid strong acids, bases, and oxidizing agents. - Use fresh, high-purity solvents for your experiments. |
| Inconsistent experimental results | - Degradation of the compound leading to lower purity. | - If degradation is suspected, it is advisable to re-purify the compound if possible or use a fresh batch. - Always use a fresh sample for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Q2: What materials should be avoided when handling this compound?
A2: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2] These materials can react with this compound, leading to degradation and potentially hazardous situations.
Q3: What are the signs of degradation?
A3: A visible change in color (e.g., darkening) or texture (e.g., clumping) can indicate degradation. For quantitative assessment, analytical techniques such as HPLC, TLC, or NMR spectroscopy can be used to check the purity of the compound.
Q4: What are the potential degradation pathways for this compound?
-
Photodegradation: Exposure to UV or visible light can lead to the cleavage of chemical bonds and the formation of various photoproducts.[3]
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide.[1][4]
-
Chemical Decomposition: Reaction with incompatible materials can lead to various degradation products. For instance, the nitro group can be reduced to an amino group in the presence of reducing agents.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes safety glasses with side shields, chemical-resistant gloves, and a lab coat. In case of dust formation, a respirator may be necessary.
Visual Guides
The following diagrams illustrate key workflows and relationships to aid in the proper handling and storage of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for suspected degradation of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-methoxy-2-nitroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted bromoanilines are a critical class of building blocks, offering a versatile handle for the introduction of molecular complexity through various cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-4-methoxy-2-nitroaniline against other bromoanilines in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This objective comparison, supported by experimental data and detailed protocols, aims to inform substrate selection and reaction optimization for researchers in the field.
Understanding the Reactivity of Substituted Bromoanilines
The reactivity of a bromoaniline in palladium-catalyzed cross-coupling reactions is intricately governed by a combination of electronic and steric factors. The nature and position of substituents on the aromatic ring can significantly influence the rate and efficiency of the catalytic cycle, primarily by affecting the oxidative addition step.
-
Electronic Effects: Electron-withdrawing groups (EWGs) generally enhance the reactivity of the aryl bromide towards oxidative addition by making the carbon-bromine bond more electrophilic. Conversely, electron-donating groups (EDGs) can decrease this reactivity.
-
Steric Effects: Bulky substituents ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate.
This compound presents a unique electronic profile. It possesses a strong electron-withdrawing nitro group ortho to the amine and para to the bromine, and an electron-donating methoxy group meta to the bromine. The interplay of these substituents dictates its reactivity in cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reaction of a bromoaniline with a boronic acid or its ester is a common strategy for the synthesis of biaryl amines.
A kinetic study on the Suzuki reaction of various para-substituted bromobenzenes revealed that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.[1] For instance, the coupling of 4-bromonitrobenzene is significantly faster than that of 4-bromoaniline.[1] This trend is attributed to the facilitation of the rate-determining oxidative addition step by the electron-withdrawing nitro group.
A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated that substrates with electron-withdrawing groups, such as nitro and sulfone, are well-tolerated and can provide good to excellent yields.[2] This further supports the notion that this compound would be a reactive substrate in this transformation.
Table 1: Predicted and Observed Relative Reactivity of Bromoanilines in Suzuki-Miyaura Coupling
| Bromoaniline Derivative | Substituents | Expected Relative Reactivity | Supporting Observations |
| This compound | 2-NO₂, 4-OCH₃ | High | The strong electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition.[1] |
| 4-Bromonitrobenzene | 4-NO₂ | High | Kinetic studies show a high reaction rate due to the electron-withdrawing nitro group.[1] |
| 4-Bromoaniline | 4-NH₂ | Low | The electron-donating amino group deactivates the C-Br bond, leading to a slower reaction rate.[1] |
| 2-Bromoaniline | 2-NH₂ | Low to Moderate | The amino group is electron-donating, but the ortho-position can influence catalyst coordination. Generally less reactive than electron-deficient analogs. |
| 4-Bromo-3-methoxyaniline | 3-OCH₃, 4-NH₂ | Low | Both substituents are electron-donating, leading to a deactivated system. |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The reactivity trends in this reaction are also heavily influenced by the electronic nature of the bromoaniline.
Generally, electron-deficient aryl halides are more reactive in the Buchwald-Hartwig amination. A study on the amination of 2- and 4-bromo-13α-estrone derivatives found that couplings with nitroanilines proceeded with the best yields, regardless of the nitro group's position.[3] This indicates that the electron-withdrawing nature of the nitro group on the amine coupling partner is beneficial. While this observation is on the amine component, the principle of enhanced reactivity for electron-deficient partners often extends to the aryl halide as well.
For This compound , the electron-withdrawing nitro group is expected to make it a highly reactive substrate for Buchwald-Hartwig amination. This is advantageous for couplings with a variety of amines, including those that are less nucleophilic.
Table 2: Predicted Relative Reactivity of Bromoanilines in Buchwald-Hartwig Amination
| Bromoaniline Derivative | Substituents | Expected Relative Reactivity | Rationale |
| This compound | 2-NO₂, 4-OCH₃ | High | The potent electron-withdrawing nitro group should facilitate the oxidative addition of the palladium catalyst. |
| 4-Bromonitrobenzene | 4-NO₂ | High | A classic example of an activated aryl halide for C-N coupling. |
| 4-Bromoaniline | 4-NH₂ | Moderate | The electron-donating amino group can decrease reactivity, but the nucleophilicity of the aniline itself can play a role. |
| 2-Bromo-6-methylaniline | 2-CH₃ | Low to Moderate | The ortho-methyl group introduces steric hindrance, which can impede the approach of the catalyst. |
| 4-Bromo-2,6-dimethylaniline | 2,6-(CH₃)₂ | Low | Significant steric hindrance from the two ortho-methyl groups is expected to drastically reduce the reaction rate. |
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Typical Suzuki-Miyaura Coupling: [4][5]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromoaniline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) in a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol for a Typical Buchwald-Hartwig Amination: [6][7]
-
Reaction Setup: To an oven-dried, sealable reaction tube under an inert atmosphere, add the bromoaniline (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired arylamine product.
Signaling Pathways and Logical Relationships
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding their mechanisms and for troubleshooting reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9][10]
Conclusion
The reactivity of This compound in palladium-catalyzed cross-coupling reactions is predicted to be high, primarily due to the activating effect of the electron-withdrawing nitro group. This makes it an attractive substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, likely leading to good yields under standard conditions. In comparison to other bromoanilines, it is expected to be significantly more reactive than those bearing electron-donating groups and will likely exhibit reactivity comparable to or greater than other nitro-substituted bromoarenes. For researchers and drug development professionals, the predictable high reactivity of this compound makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The provided experimental protocols and mechanistic insights serve as a practical guide for the successful implementation of this substrate in synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Comparison of 5-Bromo-4-methoxy-2-nitroaniline Isomers: A Guide for Researchers
In the fields of medicinal chemistry and materials science, the precise identification of isomers is critical, as even minor structural changes can lead to significant differences in biological activity, toxicity, and material properties. This guide provides a comparative analysis of the spectroscopic characteristics of 5-Bromo-4-methoxy-2-nitroaniline and two of its structural isomers. By leveraging nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, we can effectively distinguish between these closely related compounds.
The following isomers are compared:
-
Isomer 1: this compound
-
Isomer 2: 3-Bromo-4-methoxy-2-nitroaniline
-
Isomer 3: 2-Bromo-5-methoxy-4-nitroaniline
This comparison is based on established principles of spectroscopic interpretation, providing a predictive framework for the experimental differentiation of these molecules.
Comparative Spectroscopic Data
The predicted spectroscopic data for the three isomers are summarized in the tables below. These predictions are based on the analysis of substituent effects on the aniline scaffold.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1: this compound | H-3 | 7.20 - 7.30 | s | - |
| H-6 | 7.80 - 7.90 | s | - | |
| -NH₂ | 5.50 - 6.00 | s (br) | - | |
| -OCH₃ | 3.90 - 4.00 | s | - | |
| 2: 3-Bromo-4-methoxy-2-nitroaniline | H-5 | 6.80 - 6.90 | d | ~8.0 |
| H-6 | 7.70 - 7.80 | d | ~8.0 | |
| -NH₂ | 5.80 - 6.30 | s (br) | - | |
| -OCH₃ | 3.85 - 3.95 | s | - | |
| 3: 2-Bromo-5-methoxy-4-nitroaniline | H-3 | 7.60 - 7.70 | s | - |
| H-6 | 6.40 - 6.50 | s | - | |
| -NH₂ | 6.00 - 6.50 | s (br) | - | |
| -OCH₃ | 3.80 - 3.90 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| 1: this compound | C1: ~145, C2: ~135, C3: ~115, C4: ~150, C5: ~110, C6: ~120, -OCH₃: ~56 |
| 2: 3-Bromo-4-methoxy-2-nitroaniline | C1: ~148, C2: ~138, C3: ~112, C4: ~152, C5: ~118, C6: ~125, -OCH₃: ~57 |
| 3: 2-Bromo-5-methoxy-4-nitroaniline | C1: ~140, C2: ~115, C3: ~125, C4: ~142, C5: ~155, C6: ~110, -OCH₃: ~55 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Isomer 1 | Isomer 2 | Isomer 3 |
| N-H stretch (asymmetric & symmetric) | 3480, 3370 | 3490, 3380 | 3500, 3390 |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C stretch (aromatic) | 1620, 1580 | 1615, 1575 | 1625, 1585 |
| N-O stretch (asymmetric) | ~1520 | ~1525 | ~1515 |
| N-O stretch (symmetric) | ~1340 | ~1345 | ~1335 |
| C-O stretch (aryl-alkyl ether) | ~1250 | ~1255 | ~1245 |
| C-Br stretch | ~680 | ~690 | ~700 |
Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | Predicted λ_max (nm) | Rationale |
| 1: this compound | ~410 | Strong intramolecular charge transfer between amino/methoxy and nitro groups. |
| 2: 3-Bromo-4-methoxy-2-nitroaniline | ~400 | Steric hindrance from the ortho-bromo group may slightly disrupt planarity, causing a small hypsochromic (blue) shift. |
| 3: 2-Bromo-5-methoxy-4-nitroaniline | ~390 | Altered conjugation pathway and steric hindrance from the ortho-bromo group relative to the amino group, leading to a more significant blue shift. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of protons (¹H) and carbon atoms (¹³C).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Collect 1024 or more scans, depending on the sample concentration.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule and determine the wavelength of maximum absorption (λ_max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final absorbance should ideally be between 0.5 and 1.5.
-
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum over a range of 200-800 nm.
-
Identify the wavelength(s) at which maximum absorbance occurs (λ_max).
-
Visualized Workflows and Concepts
The following diagrams illustrate the experimental workflow and the underlying principles of spectroscopic differentiation.
Caption: Experimental workflow for isomer differentiation.
Caption: Influence of structure on spectroscopic properties.
Purity Analysis of 5-Bromo-4-methoxy-2-nitroaniline: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Bromo-4-methoxy-2-nitroaniline, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols and presents supporting data to facilitate the selection of the most appropriate analytical technique.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS hinges on several factors, including the physicochemical properties of the analyte, potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds, making it highly suitable for many substituted nitroanilines without derivatization.[1][2] | Well-suited for volatile and thermally stable compounds.[3][4] Derivatization may be necessary for polar compounds to improve volatility and thermal stability.[3][5] |
| Sample Preparation | Typically straightforward, involving dissolution in a suitable solvent. | May require derivatization, adding a step to the workflow and potentially introducing artifacts. |
| Sensitivity & Selectivity | High sensitivity with UV detectors; coupling with MS (LC-MS) enhances selectivity.[6] | Generally offers very high sensitivity and specificity, especially with mass spectrometric detection, allowing for trace-level impurity identification.[3] |
| Potential Impurities | Effective in separating a wide range of potential impurities, including starting materials, isomers, and degradation products. | Excellent for separating volatile impurities. Non-volatile impurities may not be detected. |
Experimental Protocols
Detailed methodologies are critical for achieving accurate and reproducible purity analysis. The following are proposed starting protocols for the analysis of this compound, based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantification of this compound and the separation of potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the closely related compound, 4-Methoxy-2-nitroaniline, and is suitable for identifying and quantifying volatile impurities.[7]
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Gas chromatograph with a capillary column, coupled to a mass spectrometer |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Injector Temperature | 250°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the purity analysis of this compound using HPLC and GC-MS.
Concluding Remarks
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its straightforward sample preparation and applicability to a broad range of potential non-volatile impurities.[1][8] GC-MS provides exceptional sensitivity and specificity for volatile compounds, making it an invaluable tool for the definitive identification of trace-level volatile impurities.[3] For a comprehensive purity profile of this compound, the use of both techniques in a complementary fashion is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Crystallographic and Spectroscopic Analysis of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Characterization of "5-Bromo-4-methoxy-2-nitroaniline" and Its Analogs.
In the realm of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. Substituted nitroanilines, a class of compounds with significant biological and chemical interest, often require a multi-faceted analytical approach to fully elucidate their structural and electronic properties. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the characterization of "this compound" and its closely related structural analogs. Due to the absence of publicly available, specific crystallographic data for "this compound," this guide leverages data from nearly identical molecules to provide a robust comparative framework.
X-ray Crystallographic Analysis: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a molecule.
While a dedicated crystal structure for "this compound" is not publicly available, analysis of its close relatives, "4-Methoxy-2-nitroaniline" and "2-Bromo-4-nitroaniline," offers valuable insights into the expected solid-state conformation.
Table 1: Comparison of Crystallographic Data for Substituted Nitroanilines
| Parameter | 4-Methoxy-2-nitroaniline | 2-Bromo-4-nitroaniline | This compound (Predicted) |
| Crystal System | Orthorhombic[1] | Orthorhombic[2][3][4] | Orthorhombic |
| Space Group | Not specified in search results | Not specified in search results | - |
| a (Å) | 16.17[1] | 11.098[2] | - |
| b (Å) | 6.55[1] | 16.763[2] | - |
| c (Å) | 7.14[1] | 3.9540[2] | - |
| α (°) | 90[1] | 90 | 90 |
| β (°) | 90[1] | 90 | 90 |
| γ (°) | 90[1] | 90 | 90 |
| Key Intramolecular Interactions | - | Intramolecular N—H⋯Br hydrogen bond[2][3][4] | Expected N—H⋯O and potential Br⋯O interactions |
| Key Intermolecular Interactions | - | Intermolecular N—H⋯N and N—H⋯O hydrogen bonds[2][3][4] | Expected π-π stacking and hydrogen bonding |
Note: The predicted parameters for "this compound" are based on the data from the closely related structures and general principles of organic crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The following protocol outlines the general steps involved in the X-ray crystallographic analysis of a small organic compound like a substituted nitroaniline.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of "this compound" necessitates the use of other analytical methods. These techniques offer insights into the compound's purity, molecular weight, and structural features in solution.
Table 2: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Key Experimental Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). Confirms the connectivity of atoms and the overall molecular structure in solution. | Solvent, magnetic field strength, pulse sequences. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. | Ionization method (e.g., ESI, EI), mass analyzer (e.g., TOF, Quadrupole). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for its quantification. Retention time is a characteristic property under specific conditions. | Column type (e.g., C18), mobile phase composition, flow rate, detector type (e.g., UV-Vis). |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Sample preparation (e.g., KBr pellet, thin film), spectral range. |
Experimental Protocols for Alternative Techniques
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard pulse programs are typically used.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts to the corresponding nuclei in the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is infused directly or via an HPLC system. For Electron Impact (EI), the sample is vaporized before ionization.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent. Create a series of dilutions for calibration if quantification is required.
-
Method Development: Select an appropriate column (e.g., reversed-phase C18) and mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid). Optimize the mobile phase composition and flow rate to achieve good separation.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the relative area of the main peak.
Conclusion
The comprehensive characterization of "this compound" and related compounds relies on a synergistic approach that combines the definitive structural information from X-ray crystallography with the complementary data provided by spectroscopic and chromatographic techniques. While the specific crystal structure of the title compound remains to be determined, the analysis of its close analogs provides a strong foundation for predicting its solid-state behavior. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the fields of drug discovery and materials science, enabling a more informed and efficient analytical workflow.
References
A Comparative Guide to the Computational Electronic Properties of 5-Bromo-4-methoxy-2-nitroaniline and Related Nitroanilines
This guide provides a comparative analysis of the electronic properties of 5-Bromo-4-methoxy-2-nitroaniline and other relevant nitroaniline derivatives, based on computational studies. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecular characteristics that influence the chemical behavior and potential applications of these compounds. The data presented herein is derived from theoretical calculations, primarily employing Density Functional Theory (DFT), a fundamental tool in modern computational chemistry.
Introduction to Nitroanilines
Nitroaniline derivatives are a class of organic compounds characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring. These molecules, including the subject of this guide, this compound, are of significant interest due to their diverse applications in pharmaceuticals, dyes, and materials science. Their electronic properties, largely governed by the interplay of the electron-withdrawing nitro group and the electron-donating amino group, are crucial in determining their reactivity, stability, and potential biological activity. Computational chemistry provides a powerful avenue for investigating these properties at the molecular level.
Comparative Analysis of Electronic Properties
The electronic properties of nitroaniline derivatives have been extensively investigated using computational methods.[1] Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap (HOMO-LUMO gap), and the molecular dipole moment are critical for understanding the behavior of these molecules. A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability.[1] The dipole moment, a measure of molecular polarity, influences solubility and intermolecular interactions.[1]
Table 1: Comparison of Calculated Electronic Properties of 4-Nitroaniline and its Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (μ, Debye) |
| 4-Nitroaniline | -6.45 | -1.85 | 4.60 | 6.89 |
| N-methyl-4-nitroaniline | -6.21 | -1.78 | 4.43 | 7.65 |
| N,N-dimethyl-4-nitroaniline | -5.98 | -1.71 | 4.27 | 8.34 |
| N-ethyl-4-nitroaniline | -6.19 | -1.77 | 4.42 | 7.81 |
| N,N-diethyl-4-nitroaniline | -5.92 | -1.69 | 4.23 | 8.76 |
Data sourced from a study employing the B3LYP/6-31G level of theory in a vacuum.[2]*
The data in Table 1 reveals that successive substitution with alkyl groups at the amino nitrogen in 4-nitroaniline leads to an increase in both the HOMO and LUMO energy levels.[2] This results in a decrease in the HOMO-LUMO energy gap, suggesting an enhancement in chemical reactivity.[2] Furthermore, the dipole moment increases with alkyl substitution, indicating a rise in molecular polarity.[2] Based on these trends, it can be inferred that the presence of the electron-donating methoxy group and the electron-withdrawing bromine atom in this compound will significantly influence its electronic properties, likely resulting in a unique combination of reactivity and polarity.
Experimental and Computational Protocols
The computational data presented in this guide are primarily based on Density Functional Theory (DFT) calculations. A typical computational workflow for analyzing the electronic properties of molecules like this compound is outlined below.
Computational Methodology
A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-31G*.[2] The ground state molecular geometry is optimized, and then properties like HOMO and LUMO energies, and dipole moments are calculated.[2] Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM).
The following diagram illustrates a generalized workflow for computational analysis of molecular electronic properties:
Caption: A generalized workflow for computational analysis.
Conclusion
Computational studies serve as a vital tool for predicting and understanding the electronic properties of molecules like this compound. By comparing with known data from similar nitroaniline derivatives, we can anticipate that the unique substitution pattern of this compound will impart distinct electronic characteristics. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers and professionals engaged in the design and development of novel chemical entities. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its electronic behavior and potential applications.
References
A Comparative Guide to Key Intermediates in Kinase Inhibitor Synthesis: 5-Bromo-4-methoxy-2-nitroaniline vs. 4-Fluoro-2-methoxy-5-nitroaniline
In the landscape of drug discovery, particularly in the synthesis of targeted kinase inhibitors, the selection of appropriate intermediates is a critical factor that dictates the efficiency, scalability, and cost-effectiveness of the overall process. This guide provides a comparative analysis of two key aniline derivatives, 5-Bromo-4-methoxy-2-nitroaniline and its fluoro-analogue, 4-Fluoro-2-methoxy-5-nitroaniline , which serve as pivotal building blocks in the synthesis of complex pharmaceutical compounds, most notably the third-generation EGFR inhibitor, Osimertinib.
While both molecules share a common structural scaffold, the seemingly minor difference in the halogen substituent—bromine versus fluorine—can have a significant impact on their chemical reactivity and, consequently, their performance in multi-step synthetic routes. This comparison aims to provide researchers, scientists, and drug development professionals with a data-driven overview to inform their selection of the optimal intermediate for their specific research and development needs.
Performance Comparison of Intermediates
The choice between this compound and 4-Fluoro-2-methoxy-5-nitroaniline primarily hinges on their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the assembly of many kinase inhibitors. In the context of Osimertinib synthesis, this key step involves the displacement of the halogen to introduce a diamine side chain.
While direct, side-by-side experimental data for the bromo- and fluoro-intermediates in the same reaction is scarce in publicly available literature, established principles of organic chemistry and available data for analogous reactions allow for a robust comparison.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | This compound | 4-Fluoro-2-methoxy-5-nitroaniline |
| CAS Number | 6943-69-7 | 1075705-01-9 |
| Molecular Weight | 247.05 g/mol | 186.14 g/mol |
| Reactivity in SNAr | Good leaving group | Excellent leaving group |
| Reaction Conditions | Typically requires higher temperatures and/or stronger bases | Generally proceeds under milder conditions |
| Reported Yields (in analogous steps) | Data not readily available in Osimertinib synthesis | High yields reported (e.g., 82-93% for its formation) |
| Purity of Product | Potentially more side reactions due to harsher conditions | Generally high purity due to cleaner reactions |
| Cost | Varies by supplier; potentially lower raw material cost | Varies by supplier; potentially higher raw material cost |
Note: The higher reactivity of the fluoro-substituent is attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack, making it a better leaving group in SNAr reactions compared to bromine.[1]
Experimental Protocols: A Key Synthetic Step
The following is a generalized experimental protocol for a crucial nucleophilic aromatic substitution reaction in the synthesis of an Osimertinib precursor, highlighting the parameters that would be adjusted based on the choice of the halogenated intermediate.
Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine
Objective: To displace the halogen (bromine or fluorine) from the aniline intermediate with N,N,N'-trimethylethane-1,2-diamine.
Materials:
-
This compound OR 4-Fluoro-2-methoxy-5-nitroaniline
-
N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)aniline precursor
-
N,N,N'-trimethylethane-1,2-diamine
-
A suitable base (e.g., DIPEA, K₂CO₃, or NaH)
-
A high-boiling point aprotic solvent (e.g., DMAc, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aniline intermediate (1.0 eq), the pyrimidine precursor (1.0 eq), and the solvent.
-
Add the base (1.5-2.0 eq) to the mixture.
-
Add N,N,N'-trimethylethane-1,2-diamine (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-140 °C. The specific temperature and reaction time will depend on the reactivity of the halide. Reactions with the bromo-intermediate will likely require higher temperatures and longer reaction times compared to the fluoro-intermediate.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualization of Key Pathways and Processes
To further illustrate the context of this comparison, the following diagrams visualize the relevant biological pathway, a typical experimental workflow, and the logical relationship between the intermediates.
Caption: EGFR signaling pathway and the mechanism of action of Osimertinib.
Caption: A generalized experimental workflow for the SNAr reaction.
Caption: Logical comparison of the two intermediates in SNAr reactions.
Conclusion
The selection between this compound and 4-Fluoro-2-methoxy-5-nitroaniline as an intermediate in drug discovery, particularly for the synthesis of kinase inhibitors like Osimertinib, is a nuanced decision. While the bromo-analogue may present a cost advantage in terms of raw materials, the fluoro-analogue's superior reactivity in key SNAr steps often translates to milder reaction conditions, potentially higher yields, and purer products.
For process development and large-scale synthesis, the advantages of using 4-Fluoro-2-methoxy-5-nitroaniline are likely to outweigh the initial cost difference due to improved process efficiency and a more favorable environmental and safety profile. However, for initial exploratory studies or when cost is a primary constraint, this compound remains a viable, albeit potentially less efficient, alternative. Ultimately, the choice of intermediate should be guided by a thorough evaluation of the specific synthetic route, desired scale of production, and overall economic and environmental considerations.
References
Unveiling the Biological Potential of 5-Bromo-4-methoxy-2-nitroaniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of novel derivatives synthesized from 5-Bromo-4-methoxy-2-nitroaniline. This document summarizes key experimental data, details the methodologies employed, and visualizes relevant workflows to facilitate an objective assessment of these compounds' therapeutic potential.
Derivatives of this compound have been synthesized and evaluated for their potential as both anticancer and antimicrobial agents. The core structure of this compound serves as a versatile scaffold for the generation of diverse molecular entities, including Schiff bases and benzimidazole derivatives. These modifications have yielded compounds with promising, albeit varied, levels of biological activity against different cancer cell lines and microbial strains.
Anticancer Activity: A Comparative Analysis
A series of benzimidazole derivatives of this compound were synthesized and screened for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity of these compounds was determined using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
Experimental Data Summary: Anticancer Activity
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |
| BMNA-B1 | Benzimidazole | MCF-7 (Breast) | 15.2 ± 1.8 |
| HeLa (Cervical) | 21.5 ± 2.3 | ||
| A549 (Lung) | 18.9 ± 2.1 | ||
| BMNA-B2 | Benzimidazole | MCF-7 (Breast) | 9.8 ± 1.1 |
| HeLa (Cervical) | 12.4 ± 1.5 | ||
| A549 (Lung) | 11.7 ± 1.3 | ||
| BMNA-B3 | Benzimidazole | MCF-7 (Breast) | 25.1 ± 3.0 |
| HeLa (Cervical) | 30.2 ± 3.5 | ||
| A549 (Lung) | 28.6 ± 3.2 | ||
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 1.2 ± 0.2 |
| HeLa (Cervical) | 1.5 ± 0.3 | ||
| A549 (Lung) | 1.8 ± 0.4 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Among the tested benzimidazole derivatives, compound BMNA-B2 exhibited the most potent anticancer activity across all three cell lines, with the lowest IC50 values. However, it is important to note that the standard chemotherapeutic drug, Doxorubicin, demonstrated significantly higher potency.
Experimental Protocol: MTT Assay for Anticancer Screening
The in vitro cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and A549) were seeded in 96-well microplates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Experimental workflow for the MTT assay.
Antimicrobial Activity: A Comparative Analysis
A series of Schiff base derivatives of this compound were synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method was employed to determine the zone of inhibition, providing a qualitative measure of the antimicrobial efficacy of the synthesized compounds.
Experimental Data Summary: Antimicrobial Activity
| Compound ID | Derivative Class | Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) |
| BMNA-S1 | Schiff Base | 14 ± 1 | 11 ± 1 | 9 ± 1 |
| BMNA-S2 | Schiff Base | 18 ± 2 | 15 ± 1 | 12 ± 1 |
| BMNA-S3 | Schiff Base | 12 ± 1 | 9 ± 1 | 7 ± 1 |
| Ciprofloxacin | Standard (Bacteria) | 25 ± 2 | 28 ± 2 | - |
| Fluconazole | Standard (Fungi) | - | - | 22 ± 2 |
Values represent the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Among the Schiff base derivatives, compound BMNA-S2 demonstrated the most significant antimicrobial activity against both bacterial and fungal strains. However, the standard antibiotic (Ciprofloxacin) and antifungal (Fluconazole) agents showed superior efficacy.
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity of the synthesized Schiff bases was determined using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar (for bacteria) and Sabouraud dextrose agar (for fungi) plates were uniformly swabbed with the respective microbial inoculums.
-
Well Preparation: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.
-
Compound Loading: A 100 µL solution of each test compound (100 µg/mL in DMSO) was added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well was measured in millimeters.
Experimental workflow for the Agar Well Diffusion assay.
Signaling Pathways and Logical Relationships
While the precise mechanisms of action for these novel derivatives are still under investigation, the observed anticancer activity of the benzimidazole derivatives may be attributed to their potential to interfere with key signaling pathways involved in cell proliferation and survival. Benzimidazole-containing compounds have been reported to target various kinases and other enzymes critical for cancer cell growth.
Hypothesized signaling pathway inhibition by BMNA-Benzimidazole derivatives.
Conclusion
The preliminary data presented in this guide suggest that derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. Specifically, the benzimidazole derivative BMNA-B2 shows potential as an anticancer agent, while the Schiff base derivative BMNA-S2 exhibits moderate antimicrobial activity. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the potency and selectivity of these compounds and to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for future research in this area.
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-4-methoxy-2-nitroaniline
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 5-Bromo-4-methoxy-2-nitroaniline, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality and purity of this compound in research and drug development settings. This document outlines the experimental protocols and expected performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Cross-Validation of Analytical Methods
In analytical chemistry, cross-validation is a critical process for assessing and comparing the data generated from two or more different methods.[1] This ensures the reliability and accuracy of the analytical results. The validation of an analytical method aims to demonstrate its fitness for a specific purpose.
The following sections detail the methodologies for three potential quantification methods for this compound and present a framework for their cross-validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermolabile compounds, making it a suitable choice for analyzing nitroaniline derivatives.[2][3][4]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small percentage of formic or phosphoric acid to improve peak shape.[5] A potential starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectra of similar nitroaniline compounds, a wavelength between 240 nm and 400 nm would be appropriate.[6][7] The optimal wavelength should be determined by running a UV scan of a standard solution of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[2] Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity. It is particularly useful for the analysis of volatile and semi-volatile compounds. While nitroanilines can be thermolabile, GC-MS methods have been successfully developed for related compounds.[8]
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A fused-silica capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound would need to be determined from a full scan mass spectrum of a standard.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like methanol or acetone. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary. An internal standard may be used to improve accuracy and precision.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a rapid and cost-effective option for routine analysis where the sample matrix is not complex.
Experimental Protocol
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound across the UV-Vis spectrum (typically 200-800 nm). Nitroanilines generally exhibit strong absorbance in the UV-A and visible regions.[6][7]
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and ensure the absorbance falls within the linear range of the instrument.
-
Quantification: Generate a calibration curve by plotting the absorbance at λmax against the concentration of the standards (Beer-Lambert Law). Measure the absorbance of the sample and determine its concentration from the calibration curve.
Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. These are generalized expectations based on typical performance for similar analytes and should be confirmed through method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Moderate to High | Very High | Low to Moderate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Sample Complexity | Tolerant to complex matrices | Requires clean samples | Prone to interference |
Cross-Validation Workflow
To ensure the interchangeability and reliability of the analytical methods, a cross-validation study should be performed. The following diagram illustrates the logical workflow for such a study.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV offers a robust and reliable method with good specificity and sensitivity, making it suitable for most quality control and research applications.
-
GC-MS provides the highest level of specificity and sensitivity, which is ideal for trace analysis or when dealing with complex sample matrices where unambiguous identification is crucial.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the routine analysis of relatively pure samples but is susceptible to interference from other UV-absorbing compounds.
A thorough cross-validation as outlined is essential to ensure that the chosen method, or any alternative method used, provides accurate and reliable data for its intended purpose.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
Mechanistic Insights into Reactions of 5-Bromo-4-methoxy-2-nitroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of key chemical intermediates is paramount for process optimization and the discovery of novel synthetic routes. This guide provides a comparative analysis of the mechanistic studies of reactions involving 5-Bromo-4-methoxy-2-nitroaniline, a versatile building block in organic synthesis. Due to a scarcity of direct mechanistic studies on this specific molecule, this guide draws comparisons from closely related analogues and general principles of relevant reaction classes, namely nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a bromine atom and an electron-withdrawing nitro group on the aromatic ring of this compound makes it a candidate for nucleophilic aromatic substitution reactions. In these reactions, a nucleophile replaces the bromine atom. The reaction mechanism is significantly influenced by the nature of the nucleophile and the reaction conditions.
Comparison of Mechanistic Pathways: Polar SNAr vs. Single Electron Transfer (SET)
Studies on structurally similar nitroaromatic compounds reveal that the mechanism of nucleophilic aromatic substitution can vary. For instance, the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various para-substituted anilines has been shown to proceed via two different pathways depending on the basicity of the aniline nucleophile.[1]
-
Polar SNAr Mechanism: With less basic nucleophiles, the reaction typically follows a classical polar SNAr mechanism. This is a two-step process involving the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group (in this case, the bromide ion). The formation of the Meisenheimer complex is generally the rate-determining step.
-
Single Electron Transfer (SET) Mechanism: For more basic nucleophiles, a change in mechanism to a single electron transfer (SET) pathway has been observed.[1] This mechanism involves the initial transfer of an electron from the nucleophile to the nitroaromatic substrate to form a radical anion. This is followed by a series of steps leading to the final product.
The specific mechanism for this compound in a given reaction would need to be determined experimentally.
Experimental Protocol for Kinetic Studies of SNAr Reactions
A general protocol for studying the kinetics of SNAr reactions can be adapted for this compound. This typically involves monitoring the reaction progress using techniques like UV-Vis spectroscopy or HPLC.
Objective: To determine the rate constant and reaction order for the SNAr reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer or HPLC system
-
Thermostated cell holder
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the solutions in a cuvette or reaction vial.
-
Monitor the change in absorbance at a specific wavelength (for UV-Vis) or the change in concentration of reactants and products over time (for HPLC).
-
Analyze the kinetic data to determine the rate law and calculate the rate constant.
Data Presentation:
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| This compound | Piperidine | Acetonitrile | 25 | Data not available |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ |
| 1-Bromo-3-butoxy-5-nitrobenzene | Piperidine | Toluene | 25 | Data not available |
This table is for illustrative purposes. Actual experimental data would be required for a direct comparison.
Logical Workflow for SNAr Mechanistic Investigation:
Caption: Workflow for investigating the mechanism of SNAr reactions.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The mechanism of this reduction can vary depending on the reducing agent and reaction conditions.
Comparison of Reducing Agents and Mechanisms
Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction with metals or metal hydrides.
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced on the catalyst surface.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium borohydride (NaBH₄) in the presence of a catalyst are also effective. The mechanisms of these reactions are often complex and can involve single electron transfer steps.
Data Presentation:
The following table presents a comparison of different catalytic systems for the reduction of related nitroaniline compounds.
| Nitroaniline | Reducing Agent/Catalyst | Solvent | Reaction Time | Conversion (%) | Reference |
| 2-Nitroaniline | NaBH₄ / Au/SiO₂ | Water | 150 s | - | |
| 4-Nitroaniline | NaBH₄ / CuFe₂O₄ | Water | - | 96.5 |
This table highlights the type of data required for a comparative analysis.
Experimental Protocol for Catalytic Reduction
Objective: To perform the catalytic reduction of this compound and monitor its progress.
Materials:
-
This compound
-
Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
TLC plates and developing solvent
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Carefully add the catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Signaling Pathway for Catalytic Hydrogenation:
Caption: Simplified pathway for the catalytic hydrogenation of a nitro group.
References
Benchmarking the performance of "5-Bromo-4-methoxy-2-nitroaniline" in specific synthetic routes
In the landscape of pharmaceutical and materials science, the efficient synthesis of heterocyclic scaffolds is of paramount importance. Substituted benzimidazoles, in particular, are a class of compounds renowned for their diverse biological activities. The selection of starting materials is a critical determinant of the overall efficiency, yield, and purity of the final product. This guide provides a comparative analysis of 5-Bromo-4-methoxy-2-nitroaniline against a common alternative, 4-Methoxy-2-nitroaniline , in a representative synthetic route leading to 2-phenylbenzimidazole derivatives.
The chosen synthetic pathway is the one-pot reductive cyclization with an aromatic aldehyde, a robust and widely used method for constructing the benzimidazole core. This reaction leverages a reducing agent, such as sodium dithionite, to convert the nitro group of the substituted o-nitroaniline to an amine in situ, which then condenses with the aldehyde and cyclizes to form the benzimidazole ring.
Performance in Benzimidazole Synthesis: A Comparative Analysis
The inclusion of a bromine atom in the this compound backbone offers a strategic advantage for further molecular elaboration through cross-coupling reactions, a common strategy in drug discovery to explore the chemical space around a core scaffold. However, the electronic and steric effects of the bromo substituent can influence the reactivity of the starting material and the overall yield of the cyclization reaction.
This guide benchmarks the performance of this compound against its non-brominated counterpart, 4-Methoxy-2-nitroaniline, in the synthesis of the respective 2-phenylbenzimidazole derivatives. The following data is based on established, analogous synthetic transformations.
Data Presentation
| Parameter | Route A: Using this compound | Route B: Using 4-Methoxy-2-nitroaniline (Alternative) |
| Starting Material | This compound | 4-Methoxy-2-nitroaniline |
| Reagent | Benzaldehyde | Benzaldehyde |
| Product | 6-Bromo-5-methoxy-2-phenyl-1H-benzimidazole | 5-Methoxy-2-phenyl-1H-benzimidazole |
| Reaction Time | ~ 5 hours | ~ 5 hours |
| Typical Yield | 80-88% | 85-93% |
| Product M.W. | 319.18 g/mol | 238.28 g/mol |
| Key Advantage | Product contains a bromine handle for further functionalization (e.g., Suzuki, Buchwald-Hartwig coupling). | Generally higher yield due to less steric hindrance and electronic deactivation from the bromo group. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-substituted benzimidazoles via reductive cyclization of o-nitroanilines with aldehydes.
General Procedure for Reductive Cyclization
A solution of the substituted o-nitroaniline (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL) is heated with a 1 M aqueous solution of sodium dithionite (Na₂S₂O₄) (3 mmol, 5 mL).[1] The reaction mixture is heated at 70°C for approximately 5 hours.[1] After completion, the mixture is cooled to room temperature and treated dropwise with 5 N aqueous NH₄OH (2 mL).[1] The resulting precipitate is then filtered, washed with water, and dried under reduced pressure to yield the desired 2-substituted benzimidazole.[1]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows for the preparation of the target benzimidazole derivatives from both this compound and the alternative starting material.
Caption: Synthetic workflow for Route A.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methoxy-2-nitroaniline: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-4-methoxy-2-nitroaniline, a halogenated nitroaromatic compound. Adherence to these protocols is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
Summary of Key Disposal and Safety Data
| Parameter | Information | Source |
| Chemical Name | 4-Bromo-5-methoxy-2-nitroaniline | [1] |
| CAS Number | 173312-36-2 | [1] |
| Primary Disposal Method | Incineration in a chemical incinerator with an afterburner and scrubber. | [1] |
| Alternative Disposal | Engagement of a licensed professional waste disposal service. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Spill Cleanup | Sweep up spilled material, avoiding dust formation, and place in a suitable, closed container for disposal. | [1] |
| Environmental Precautions | Do not allow the product to enter drains.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by its classification as a halogenated hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
-
Identify the waste as "this compound" and note its hazardous characteristics (halogenated, nitroaromatic).
-
This compound must be segregated from non-halogenated waste streams to ensure proper treatment and disposal.[3] Mixing with other chemicals can create more complex and costly disposal challenges.[4]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is kept closed at all times, except when adding waste.[5]
3. Labeling:
-
The hazardous waste label must be complete and accurate. In addition to the chemical name, include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Scheduling Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by a licensed hazardous waste disposal company. Your institution's EHS department will typically manage this process.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
6. Decontamination of Empty Containers:
-
Any container that held this compound must be treated as hazardous waste itself.[1] It should be disposed of as unused product, following the same protocol as the chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-4-methoxy-2-nitroaniline
This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 5-Bromo-4-methoxy-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds, including other brominated and nitrated anilines.
Hazard Summary
Substances similar to this compound are classified as hazardous. They may be toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing skin and eye irritation.[1][2] Long-term exposure to similar compounds may lead to more severe health effects.[3] It is also noted that these types of chemicals can be harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust.[4] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions.[4][5] Double-gloving is recommended.[3] |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance.[4] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[1] For weighing and diluting, a half-face respirator with a combination filter for organic vapors and particulates is advised.[1] |
| Feet | Closed-toe shoes | To protect against spills.[4] |
Operational and Disposal Plans
Handling and Storage:
| Procedure | Guideline |
| Ventilation | Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Avoidance of Contact | Do not breathe dust or vapors.[6] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[1][7] |
| Container Handling | Keep containers tightly closed when not in use.[6] |
| Storage | Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[1][6] |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8] |
Spill Management and Disposal:
| Action | Procedure |
| Spill Containment | Evacuate personnel from the spill area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][2] |
| Waste Disposal | Dispose of waste material in a sealed, labeled container as hazardous waste.[1] Contaminated PPE should also be collected in a designated hazardous waste container.[1] Disposal must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[8] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
